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  • Product: thiolane-3-carbonyl chloride
  • CAS: 1341593-61-0

Core Science & Biosynthesis

Foundational

thiophene-3-carbonyl chloride physical properties

An In-depth Technical Guide to Thiophene-3-Carbonyl Chloride Authored by a Senior Application Scientist Introduction: Thiophene-3-carbonyl chloride, also known as 3-thenoyl chloride, is a pivotal intermediate in the land...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Thiophene-3-Carbonyl Chloride

Authored by a Senior Application Scientist

Introduction: Thiophene-3-carbonyl chloride, also known as 3-thenoyl chloride, is a pivotal intermediate in the landscape of organic synthesis. Its unique molecular architecture, featuring a reactive acyl chloride group attached to a thiophene ring, renders it a valuable building block for a diverse array of complex molecules. This guide offers a comprehensive exploration of its core physical and chemical properties, synthesis, handling, and applications, providing researchers, scientists, and drug development professionals with the technical insights necessary for its effective utilization. The thiophene moiety is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects[1]. Consequently, thiophene-3-carbonyl chloride serves as a critical starting material in the synthesis of novel therapeutic agents.

Section 1: Core Physical and Chemical Properties

A thorough understanding of a reagent's physical properties is fundamental to its successful application in research and development. The properties of thiophene-3-carbonyl chloride are summarized below, highlighting the discrepancies found across various suppliers, which may be attributed to differences in purity and measurement conditions.

PropertyValueSource(s)
Chemical Formula C₅H₃ClOS[2][3][4][5][6]
Molecular Weight 146.59 g/mol [7][2][4][5][6]
CAS Number 41507-35-1[7][2][4][5][6]
Appearance Colorless liquid or solid[7][8]
Melting Point 51-54 °C[7][2][5][6][9][10]
Boiling Point 148-150 °C[8]
Density ~1.33 g/cm³[8]
Flash Point 51 °C (124 °F)[7][5][6]
Sensitivity Moisture sensitive, Air sensitive[2][5][6][11]
Solubility Reacts with water. Soluble in many organic solvents.[11]

Section 2: Molecular Structure and Crystallography

The structural integrity of thiophene-3-carbonyl chloride is the foundation of its reactivity. It consists of a five-membered aromatic thiophene ring substituted at the 3-position with a carbonyl chloride functional group.

Synthesis_Workflow Start Thiophene-3-carboxylic acid Reaction Reaction at Room Temp. Start->Reaction Reagent Thionyl Chloride (SOCl₂) Reagent->Reaction Purification Distillation/Sublimation Reaction->Purification Product Thiophene-3-carbonyl chloride Purification->Product Safety_Workflow PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation Work in Chemical Fume Hood PPE->Ventilation Handling Handle Under Inert Atmosphere (Moisture & Air Sensitive) Ventilation->Handling Storage Store in Tightly Sealed Container Handling->Storage Conditions Refrigerated, Dry, Well-Ventilated Area Away from Incompatible Materials Storage->Conditions

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Exploratory

Thiophene-3-carbonyl Chloride: Structural Dynamics, Synthesis, and Applications in Advanced Therapeutics

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary Thiophene-3-carbonyl chloride (3-TCC, CAS: 41507-35-1) is a highly reactive, moist...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

Thiophene-3-carbonyl chloride (3-TCC, CAS: 41507-35-1) is a highly reactive, moisture-sensitive heterocyclic electrophile. As a cornerstone building block in organic synthesis, it bridges the gap between basic raw materials and complex molecular architectures, finding extensive use in the development of pharmaceutical active pharmaceutical ingredients (APIs) and advanced conjugated polymers. This guide elucidates its molecular bonding characteristics, details a field-proven, self-validating synthetic protocol, and explores its downstream applications.

Molecular Structure and Bonding Dynamics

Thiophene-3-carbonyl chloride (Molecular Formula: C 5​ H 3​ ClOS) features an electron-rich, aromatic five-membered thiophene ring conjugated with an electron-withdrawing acyl chloride moiety at the C3 position[1]. The chemical behavior of this molecule is heavily influenced by the dihedral angle between the thiophene ring and the carbonyl plane, which dictates the extent of π -conjugation.

A fascinating crystallographic phenomenon observed in 3-TCC is "ring flip disorder." X-ray diffraction studies reveal that the molecule frequently exists in a disordered state within the crystal lattice, corresponding to a 180° rotation about the C(3)–C=O bond[2]. Because the rotational energy barrier is remarkably low, the sulfur atom (S1) and the C5-H group can optionally occupy interchangeable positions in the solid phase. This near-degenerate conformational state is a critical consideration when performing solid-state NMR or interpreting crystallographic data of downstream thiophene-containing APIs[2].

Quantitative Structural Data

To aid computational chemists and structural biologists in molecular modeling, the precise bond lengths and angles derived from X-ray crystallographic analysis are summarized below.

Table 1: Quantitative Structural Parameters of Thiophene-3-carbonyl Chloride [2]

Structural ParameterAtoms InvolvedValue
Bond Length C(2)–C(3)1.384 Å
Bond Length C(3)–C(4)1.416 Å
Bond Length C(3)–C(6) (Carbonyl carbon)1.460 Å
Bond Length C(6)–O(6)1.185 Å
Bond Length C(6)–Cl(7)1.793 Å
Bond Angle C(3)–C(6)–O(6)127.1°
Bond Angle C(3)–C(6)–Cl(7)114.4°
Bond Angle O(6)–C(6)–Cl(7)118.6°

Self-Validating Synthesis Protocol

The synthesis of 3-TCC from thiophene-3-carboxylic acid requires stringent anhydrous conditions. While thionyl chloride (SOCl 2​ ) is traditionally used, the modern standard in drug development utilizes oxalyl chloride ((COCl) 2​ ) with a catalytic amount of N,N-dimethylformamide (DMF) [3][4].

Causality of Reagent Choice: Oxalyl chloride allows for milder reaction temperatures (0 °C to room temperature) and generates only gaseous byproducts (CO, CO 2​ , HCl). This prevents the formation of persistent sulfurous impurities that frequently poison downstream palladium or nickel catalysts used in Stille or Suzuki cross-coupling reactions[3][4][5].

Step-by-Step Methodology
  • Apparatus Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet.

    • Causality: Acyl chlorides undergo rapid hydrolysis in the presence of atmospheric moisture, converting back to the unreactive carboxylic acid. Argon provides a heavier-than-air inert blanket.

  • Reagent Dissolution: Suspend thiophene-3-carboxylic acid (1.0 equiv, e.g., 5.0 g, 39.0 mmol) in anhydrous dichloromethane (DCM, 20 mL). Cool the mixture to 0 °C using an NaCl-ice bath[3].

    • Causality: Cooling minimizes solvent volatility and strictly controls the initial exothermic generation of the active catalyst.

  • Catalyst and Reagent Addition: Add 1-2 drops of anhydrous DMF, followed by the dropwise addition of oxalyl chloride (2.0 equiv, 6.92 mL) via the addition funnel over 20 minutes[3][4].

    • Causality: DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack intermediate, which directly attacks the carboxylic acid. Dropwise addition prevents vigorous outgassing of CO and CO 2​ from overwhelming the venting system.

  • Reaction Maturation: Remove the ice bath and allow the resulting bright-yellow solution to stir at room temperature for 12-24 hours until gas evolution completely ceases[3][4][5].

  • In-Process Validation (Self-Validating Step): Direct TLC or GC-MS analysis of acyl chlorides is notoriously unreliable due to on-column hydrolysis. To validate conversion, withdraw a 50 µL aliquot, quench it into 0.5 mL of anhydrous methanol containing a drop of triethylamine, and analyze the resulting methyl thiophene-3-carboxylate via GC-MS.

    • Causality: This derivatization locks the reactive intermediate into a stable ester, providing an accurate, self-validating readout of acid-to-acyl chloride conversion without analytical artifacts.

  • Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess oxalyl chloride. The resulting product can be used immediately or stored under argon at 2-8 °C[4].

Downstream Applications in Therapeutics and Materials

3-TCC is a critical electrophile for synthesizing complex molecular architectures via nucleophilic acyl substitution and electrophilic aromatic substitution:

  • Pharmaceutical APIs: 3-TCC is frequently utilized in amidation reactions with anilines or aminoacetophenones. For instance, coupling 3-TCC with 2-aminoacetophenone yields N-(2-acetylphenyl)thiophene-3-carboxamide, a mandatory intermediate in synthesizing quinoline-based inhibitors that target the Staphylococcus aureus NorA efflux pump, a critical target for combating antimicrobial resistance[6].

  • Optoelectronics & Polymers: In materials science, 3-TCC is used to synthesize diketopyrrolopyrrole (DPP) derivatives and benzodithiophene-containing conjugated polymers. These highly conjugated systems are integral to the active light-absorbing layers of bulk-heterojunction polymer solar cells[3][4].

Reaction Workflows and Logical Relationships

The following diagram illustrates the synthetic logic, highlighting the divergence of 3-TCC into both pharmaceutical and material science pathways.

G Acid Thiophene-3-carboxylic acid (Starting Material) Reagents Oxalyl Chloride + cat. DMF in dry DCM (0 °C to RT) Acid->Reagents Intermediate Thiophene-3-carbonyl chloride (Moisture-Sensitive) Reagents->Intermediate Vilsmeier-Haack Activation Amidation Amidation (Amines, Et3N) Nucleophilic Acyl Substitution Intermediate->Amidation Acylation Friedel-Crafts Acylation Electrophilic Aromatic Substitution Intermediate->Acylation Products1 Pharmaceutical APIs (e.g., S. aureus NorA inhibitors) Amidation->Products1 Products2 Conjugated Polymers (e.g., Photovoltaic Materials) Acylation->Products2

Workflow detailing the synthesis of thiophene-3-carbonyl chloride and its downstream applications.

References

  • Source: nih.
  • Source: mdpi.
  • Source: tue.
  • Source: researchgate.
  • Jurnal Kimia Sains dan Aplikasi H)
  • Source: tandfonline.

Sources

Foundational

Preparation of Thiophene-3-Carbonyl Chloride Using Oxalyl Chloride: An In-depth Technical Guide

Abstract This technical guide provides a comprehensive overview for the synthesis of thiophene-3-carbonyl chloride from thiophene-3-carboxylic acid utilizing oxalyl chloride. This process is a cornerstone for the synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview for the synthesis of thiophene-3-carbonyl chloride from thiophene-3-carboxylic acid utilizing oxalyl chloride. This process is a cornerstone for the synthesis of a multitude of pharmaceutical and materials science compounds. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss critical parameters for process optimization and safety. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a robust and reliable method for the preparation of this key synthetic intermediate.

Introduction: The Significance of Thiophene-3-Carbonyl Chloride

Thiophene-3-carbonyl chloride is a vital building block in organic synthesis, particularly in the pharmaceutical industry. Its structural motif is present in numerous biologically active molecules. The ability to efficiently and cleanly synthesize this acyl chloride is therefore of paramount importance for the rapid and cost-effective development of new chemical entities. The conversion of a carboxylic acid to an acyl chloride is an "uphill" energetic transformation, necessitating the use of high-energy reagents to drive the reaction forward.[1][2] Among the various reagents available for this purpose, such as thionyl chloride and phosphorus pentachloride, oxalyl chloride often emerges as the reagent of choice for its mild reaction conditions and the generation of solely gaseous byproducts, which simplifies purification.[3][4][5]

This guide will focus on the use of oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) for the preparation of thiophene-3-carbonyl chloride. We will explore the nuanced mechanism involving the in-situ formation of the Vilsmeier reagent, which is central to the high efficiency of this transformation.[4][6][7]

Mechanistic Insights: The Role of Oxalyl Chloride and Catalytic DMF

The conversion of a carboxylic acid to an acyl chloride using oxalyl chloride is not a direct reaction but rather a sophisticated catalytic cycle initiated by the formation of a highly reactive intermediate. The key to understanding this process lies in the role of the DMF catalyst.

Formation of the Vilsmeier Reagent

In the first step, oxalyl chloride reacts with the catalytic amount of DMF to form the electrophilic Vilsmeier reagent, a chloroiminium ion.[6][8][9] This reaction is rapid and is the primary reason for the mild conditions under which this transformation can be conducted.[4] The formation of the Vilsmeier reagent is accompanied by the evolution of carbon dioxide and carbon monoxide gases.[7][10]

Vilsmeier_Formation DMF DMF (N,N-Dimethylformamide) Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + Oxalyl Chloride OxalylChloride Oxalyl Chloride OxalylChloride->Vilsmeier Gases CO + CO2 Vilsmeier->Gases releases

Caption: Formation of the Vilsmeier reagent from DMF and oxalyl chloride.

Activation of the Carboxylic Acid and Formation of the Acyl Chloride

The highly electrophilic Vilsmeier reagent is then attacked by the nucleophilic oxygen of the thiophene-3-carboxylic acid. This leads to the formation of a reactive O-acylisourea intermediate. This intermediate is highly activated towards nucleophilic attack.

The chloride ion, generated in the initial formation of the Vilsmeier reagent, then acts as a nucleophile, attacking the carbonyl carbon of the activated carboxylic acid. This tetrahedral intermediate subsequently collapses, leading to the formation of the desired thiophene-3-carbonyl chloride and regenerating the DMF catalyst. The reaction is driven to completion by the irreversible loss of gaseous byproducts.[2][11]

Acyl_Chloride_Formation cluster_0 Reaction Pathway Thiophene_Acid Thiophene-3-Carboxylic Acid Intermediate Reactive Intermediate Thiophene_Acid->Intermediate + Vilsmeier Reagent Vilsmeier_Reagent Vilsmeier Reagent Vilsmeier_Reagent->Intermediate Thiophene_Acyl_Chloride Thiophene-3-Carbonyl Chloride Intermediate->Thiophene_Acyl_Chloride + Cl- DMF_Regen DMF (regenerated) Intermediate->DMF_Regen Byproducts CO2 + HCl Intermediate->Byproducts

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Exploratory

thiophene-3-carbonyl chloride safety data sheet (SDS) and handling precautions

Title: Advanced Handling, Reactivity, and Safety Protocols for Thiophene-3-Carbonyl Chloride in Synthetic Applications Introduction Thiophene-3-carbonyl chloride (CAS: 41507-35-1) is a highly reactive, electrophilic acyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Handling, Reactivity, and Safety Protocols for Thiophene-3-Carbonyl Chloride in Synthetic Applications

Introduction Thiophene-3-carbonyl chloride (CAS: 41507-35-1) is a highly reactive, electrophilic acylating agent widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, such as dopant-free hole transport materials for perovskite solar cells[1]. As a Senior Application Scientist, I cannot overstate the importance of understanding the mechanistic behavior of this compound. It is not merely a "hazardous chemical"; it is a moisture-sensitive, corrosive, and flammable solid that demands rigorous engineering controls[2][3]. This technical guide dissects the physicochemical properties, toxicological mechanisms, and validated experimental workflows required to handle thiophene-3-carbonyl chloride safely and effectively.

Part 1: Physicochemical Profiling and Hazard Assessment

To design a safe experimental setup, one must first understand the physical state and reactivity profile of the reagent. Unlike many common liquid acid chlorides, thiophene-3-carbonyl chloride is a low-melting solid, which introduces unique handling and storage challenges[2].

Table 1: Physicochemical Properties & Handling Causality

PropertyValueCausality / Relevance
CAS Number 41507-35-1Unique identifier for precise safety and inventory tracking.
Molecular Formula C5H3ClOSContains a highly electrophilic acyl chloride group prone to nucleophilic attack.
Molecular Weight 146.59 g/mol Critical for exact stoichiometric calculations during synthesis.
Melting Point 51–54 °C[2]Solid at room temperature; requires dissolution in aprotic solvents for uniform reactivity.
Flash Point 51 °C (124 °F)[2]High flammability risk; vapors can ignite easily if the solid is heated to its melting point.
Storage Temp. 2–8 °C (Inert)[4]Refrigeration under inert gas prevents thermal degradation and ambient moisture hydrolysis.

Table 2: Hazard Classification & Mechanistic Response

Hazard ClassGHS CodeMechanistic CauseEmergency Protocol
Skin Corrosion 1B H314[3]Exothermic hydrolysis yielding HCl and carboxylic acid on the skin.Remove contaminated clothing; flush with water for 15+ mins[3].
Serious Eye Damage 1 H318[3]Rapid pH drop causes corneal protein denaturation and liquefaction.Immediate continuous eye wash; seek ophthalmologist immediately[3].
Flammable Solid 2 H228[2]Low flash point combined with a combustible organic backbone.Use CO2, dry chemical, or dry sand. DO NOT USE WATER [3].
Water Reactive EUH014[3]Nucleophilic attack by H2O on the electrophilic carbonyl carbon.Quench spills with inert absorbents; neutralize slowly with NaHCO3[3].

Part 2: Mechanistic Toxicology and Exposure Causality

The acute toxicity of thiophene-3-carbonyl chloride is primarily driven by its rapid hydrolysis upon contact with ambient moisture or biological tissues[3].

  • Dermal and Ocular Toxicity: When the solid contacts the moisture inherent in human skin or the tear film of the eyes, it undergoes an immediate, exothermic nucleophilic acyl substitution with water. This reaction yields thiophene-3-carboxylic acid and hydrogen chloride (HCl) gas[3]. The localized generation of HCl causes a severe drop in pH, leading to rapid protein denaturation, liquefaction necrosis in the eyes, and severe chemical burns on the skin[3].

  • Inhalation Risks: Inhaling the dust or vapor (if the compound is heated) introduces the chemical to the mucosal lining of the respiratory tract. The resulting hydrolysis generates HCl in situ, causing pulmonary edema, severe respiratory irritation, and potential tissue perforation[3].

Part 3: Engineering Controls and Personal Protective Equipment (PPE)

Because of its violent reactivity with water and corrosive nature, handling must be strictly controlled to prevent exposure and maintain reagent integrity[3].

  • Environmental Controls: All manipulations must occur within a certified chemical fume hood. For synthetic applications, handling via a Schlenk line or within an inert glovebox (Argon or Nitrogen atmosphere) is mandatory to prevent degradation of the reagent and the release of toxic HCl gas into the laboratory environment[3].

  • PPE Causality:

    • Gloves: Heavy-duty nitrile or neoprene gloves are required. Standard latex offers insufficient breakthrough time against corrosive halogenated compounds.

    • Eye Protection: Tight-sealing chemical safety goggles paired with a full face shield are non-negotiable due to the irreversible nature of ocular liquefaction necrosis[3].

    • Respirator: If engineering controls are compromised or exposure limits are exceeded, a NIOSH/MSHA-approved respirator (EN 149 standard) equipped with acid gas cartridges must be deployed[3].

Part 4: Validated Experimental Workflow - Amidation of Thiophene-3-Carbonyl Chloride

To demonstrate the practical application of these safety principles, the following is a self-validating protocol for the synthesis of N,N-diethylthiophene-3-carboxamide, a critical intermediate in the development of dopant-free hole transport materials[1].

Step-by-Step Methodology:

  • Apparatus Preparation (Inertion): Flame-dry a 500 mL 2-neck round-bottom flask under vacuum, then backfill with dry Nitrogen. Causality: Eliminates ambient moisture that would competitively hydrolyze the acyl chloride, destroying the reaction stoichiometry[1][3].

  • Reagent Dissolution: Under positive nitrogen flow, transfer 20.0 g (136.4 mmol) of thiophene-3-carbonyl chloride into the flask. Add 200 mL of anhydrous dichloromethane (CH2Cl2). Causality: CH2Cl2 is an aprotic solvent that solubilizes the solid reagent without acting as a competing nucleophile[1].

  • Thermal Control: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0 °C. Causality: Nucleophilic acyl substitution is highly exothermic. Pre-cooling prevents thermal runaway and suppresses the formation of unwanted side products[1].

  • Nucleophile Addition: Via a pressure-equalizing dropping funnel, add diethylamine (19.95 g, 272.8 mmol) dropwise. Causality: Exactly two equivalents of amine are used. The first equivalent acts as the nucleophile to form the amide bond; the second acts as a base to scavenge the evolved HCl, precipitating safely as diethylammonium chloride salts[1].

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 6 hours. Causality: Warming to ambient temperature provides the activation energy necessary to drive the reaction to completion after the initial volatile phase is controlled[1].

  • Quenching and Extraction: Carefully add 40 mL of ice-cold water to the flask. Extract the mixture with chloroform (3 x 15 mL). Causality: The ice water safely hydrolyzes any residual, unreacted acyl chloride. The organic product partitions into the chloroform layer, while the diethylammonium chloride salt remains in the aqueous phase[1].

G N1 Thiophene-3-carbonyl Chloride (Solid) N2 Inert Atmosphere (Ar/N2 Schlenk Line) N1->N2 Transfer to flame-dried flask N3 Dissolve in Dry CH2Cl2 (Anhydrous) N2->N3 Add aprotic solvent N4 Ice Bath Cooling (0°C) N3->N4 Prevent thermal runaway N5 Dropwise Addition: Diethylamine (2 eq) N4->N5 Controlled nucleophilic attack N6 Nucleophilic Acyl Substitution N5->N6 Exothermic reaction HCl byproduct forms N7 Quench: Ice Water (Hydrolyze excess reagent) N6->N7 Reaction completion (6h) N8 Liquid-Liquid Extraction (CHCl3 / H2O) N7->N8 Phase separation N9 Product: N,N-Diethylthiophene- 3-carboxamide N8->N9 Recrystallization

Workflow for safe handling and amidation of Thiophene-3-carbonyl chloride under inert conditions.

Part 5: Emergency Response and Quenching Protocols

A self-validating safety system assumes failure is possible and prepares accordingly.

  • Spill Mitigation: DO NOT USE WATER. Contact with water liberates toxic HCl gas and significant heat[3]. Smother the spill with dry sand or vermiculite. Slowly neutralize the absorbed material with a weak base, such as solid sodium bicarbonate, before sweeping it into a sealed, vented container for hazardous waste disposal[3].

  • Biological Exposure:

    • Ingestion: Do NOT induce vomiting (emesis is contraindicated) due to the severe risk of esophageal or gastric perforation. Drink plenty of water and seek immediate emergency medical care[3].

    • Skin/Eye Contact: Flush the affected area with copious amounts of water for a minimum of 15 minutes at an emergency safety shower or eyewash station. Remove contaminated clothing immediately[3].

References

  • The Royal Society of Chemistry. Supporting Information: Cost effective thiophene assisted novel dopant-free hole transport materials for efficient perovskite solar cells. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Preparation and Synthesis of Thiophene-Based Polymers (P3HT and PEDOT:PSS)

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, validated protocols, and structural characterization of polythiophene derivatives. Introduction...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, validated protocols, and structural characterization of polythiophene derivatives.

Introduction & Mechanistic Overview

Thiophene-based conjugated polymers are cornerstone materials in the development of organic photovoltaics, field-effect transistors, and bioelectronic interfaces. The utility of these materials hinges entirely on their structural integrity—specifically, their regioregularity, molecular weight distribution, and processability[1]. This application note details the synthesis of the two most critical thiophene derivatives: Poly(3-hexylthiophene) (P3HT) and Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) .

As a Senior Application Scientist, I emphasize that successful polymerization is not merely about mixing reagents; it requires a deep understanding of the underlying reaction causality:

  • P3HT via Grignard Metathesis (GRIM): Direct oxidative polymerization of 3-hexylthiophene often yields regio-irregular polymers with high defect rates. The GRIM method (also known as Kumada Catalyst Transfer Polycondensation) circumvents this by utilizing a nickel catalyst (e.g., Ni(dppp)Cl₂)[1]. This catalyst ensures a controlled, chain-growth mechanism that strictly dictates head-to-tail (HT) coupling, yielding highly regioregular P3HT (>95% HT) necessary for optimal π-π stacking and charge mobility[2].

  • PEDOT:PSS via Oxidative Chemical Polymerization: Unmodified polythiophene is notoriously insoluble. By utilizing the 3,4-ethylenedioxythiophene (EDOT) monomer, the 3- and 4-positions of the thiophene ring are sterically and chemically blocked by an electron-donating ethylenedioxy group, restricting polymerization exclusively to the 2,5-positions[3]. Performing this oxidative polymerization in the presence of polystyrene sulfonate (PSS) allows the hydrophobic PEDOT chains to immediately complex with the hydrophilic PSS polyanions, resulting in a highly stable, water-dispersible colloidal suspension[4].

Synthesis Workflow & Pathway Visualization

The following diagram illustrates the divergent synthetic pathways utilized for P3HT and PEDOT:PSS, highlighting the specific monomers, catalytic drivers, and final material states.

G Start Thiophene Monomer Selection M1 2,5-Dibromo-3-hexylthiophene Start->M1 M2 3,4-Ethylenedioxythiophene (EDOT) Start->M2 P1 Grignard Metathesis (GRIM) M1->P1 P2 Oxidative Chemical Polymerization M2->P2 C1 Ni(dppp)Cl2 Catalyst P1->C1 C2 Na2S2O8 & Fe2(SO4)3 Oxidants P2->C2 O1 Regioregular P3HT C1->O1 O2 PEDOT:PSS Aqueous Dispersion C2->O2

Fig 1: Reaction pathways for P3HT (GRIM) and PEDOT:PSS (Oxidative) synthesis.

Experimental Protocols

Protocol A: Synthesis of Regioregular P3HT via the GRIM Method

Note: This reaction is highly sensitive to moisture. All glassware must be oven-dried, and the reaction must be conducted under an inert argon or nitrogen atmosphere.

Step-by-Step Methodology:

  • Monomer Preparation: Purge a dry 250 mL three-neck round-bottom flask with argon. Add 10 mmol of 2,5-dibromo-3-hexylthiophene and dissolve in 50 mL of anhydrous tetrahydrofuran (THF)[1].

  • Grignard Exchange: Cool the reaction vessel to 0 °C using an ice bath. Dropwise, add an equimolar amount of tert-butylmagnesium chloride (10 mmol, 2.0 M solution in diethyl ether)[1].

    • Causality: This low-temperature exchange selectively forms the active Grignard monomer (predominantly 2-bromo-5-magnesiochloro-3-hexylthiophene) while preventing premature side reactions[1].

  • Activation: Remove the ice bath and allow the mixture to stir at room temperature for 1.5 hours to ensure complete metathesis.

  • Catalyst Addition (Polymerization): Suspend 0.1 mmol of Ni(dppp)Cl₂ (1 mol% relative to the monomer) in 5 mL of anhydrous THF and inject it into the reaction flask[1].

    • Self-Validation Check: The solution will rapidly transition from a pale yellow to a deep red/purple color, visually confirming the onset of chain propagation[2].

  • Chain Propagation: Heat the mixture to a gentle reflux (60 °C) for 2 hours to drive the polymerization to completion[2].

  • Quenching: Cool the flask to room temperature. Quench the active polymer chains by pouring the reaction mixture into 500 mL of cold methanol[2].

    • Causality: Methanol acts as a terminating agent for the Grignard species and simultaneously serves as an anti-solvent, forcing the hydrophobic P3HT to precipitate[2].

  • Purification: Collect the crude polymer via vacuum filtration. To isolate the highly regioregular fraction, subject the solid to Soxhlet extraction sequentially with:

    • Methanol: Removes residual catalyst and magnesium salts.

    • Hexanes: Extracts low-molecular-weight oligomers and regio-irregular chains.

    • Chloroform: Dissolves and extracts the desired high-molecular-weight, highly regioregular P3HT[2].

  • Isolation: Concentrate the chloroform fraction under reduced pressure, reprecipitate in methanol, filter, and dry under vacuum at 40 °C overnight.

Protocol B: Synthesis of PEDOT:PSS via Oxidative Chemical Polymerization

Note: Unlike P3HT, this synthesis is performed in an aqueous environment and does not require strict air-free techniques.

Step-by-Step Methodology:

  • Template Preparation: Dissolve polystyrene sulfonate (PSS, Mw ~70,000) in deionized water to achieve the desired PEDOT to PSS weight ratio (typically 1:2.5)[4]. Degas the solution with nitrogen for 30 minutes to remove dissolved oxygen, which can cause unwanted side reactions.

  • Monomer Dispersion: Add 5 mmol of the EDOT monomer to the aqueous PSS solution. Stir vigorously (800–1000 rpm) for 30 minutes[4].

    • Causality: EDOT is only slightly soluble in water. Vigorous stirring creates a fine emulsion, ensuring a high surface area for the oxidant to interact with the monomer droplets[4].

  • Oxidant Preparation: In a separate vial, dissolve 0.05 mmol of iron(III) sulfate (Fe₂(SO₄)₃, the catalyst) and 6.0 mmol of sodium persulfate (Na₂S₂O₈, the primary oxidant) in 10 mL of degassed deionized water[4].

  • Initiation: Add the oxidant/catalyst solution dropwise to the EDOT/PSS emulsion at room temperature[4].

    • Causality: Dropwise addition prevents localized thermal runaway (the oxidation is exothermic) and ensures a uniform nucleation rate, resulting in a homogeneous nanoparticle size distribution.

  • Polymerization: Allow the reaction to proceed under continuous stirring for 24 hours at room temperature[4].

    • Self-Validation Check: The mixture will transition from a milky, opaque emulsion to a deep, dark blue dispersion. This color change is the hallmark of EDOT polymerizing into its doped, conductive PEDOT state[3].

  • Purification (Ion Exchange): To remove unreacted EDOT, residual persulfate, and iron/sulfate salts, pass the dark blue dispersion through a chromatography column packed with a mixed-bed ion-exchange resin (containing both cation and anion exchange beads)[4].

    • Causality: Residual ions act as charge traps and hygroscopic centers, which severely degrade the performance and lifetime of downstream electronic devices.

  • Filtration: Pass the purified dispersion through a 0.45 µm hydrophilic syringe filter to remove any macroscopic cross-linked gel particles, yielding a device-ready PEDOT:PSS ink[4].

Quantitative Data & Methodological Comparison

The following table summarizes the critical parameters, mechanistic differences, and expected outcomes of the two protocols described above.

ParameterGRIM Method (P3HT)Oxidative Polymerization (PEDOT:PSS)
Monomer 2,5-Dibromo-3-hexylthiophene3,4-Ethylenedioxythiophene (EDOT)
Catalyst / Oxidant Ni(dppp)Cl₂ (Catalyst)Fe₂(SO₄)₃ (Catalyst) / Na₂S₂O₈ (Oxidant)
Solvent System Anhydrous Tetrahydrofuran (THF)Deionized Water
Primary Mechanism Catalyst-Transfer PolycondensationFree Radical Step-Growth
Reaction Environment Strictly inert (Argon/Nitrogen), AnhydrousAmbient atmosphere, Aqueous
Typical Yield 60% – 75%> 85% (as an aqueous dispersion)
Key Property Controlled Regioregularity (>95% Head-to-Tail)Aqueous Processability & Conductivity
Primary Application Active donor layer in OPVs, OFETsHole transport layer, transparent electrodes

References

  • National Center for Biotechnology Information (PMC). "Different Roles between PEDOT:PSS as Counter Electrode and PEDOT:Carrageenan as Electrolyte in Dye-Sensitized Solar Cell Applications: A Systematic Literature Review". Polymers (Basel). Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Controlled synthesis of poly(3-hexylthiophene) in continuous flow". Beilstein J Org Chem. Available at:[Link]

  • ACS Publications. "Functionalized Poly(3-hexylthiophene)s via Lithium–Bromine Exchange". Macromolecules. Available at:[Link]

Sources

Application

Application Notes & Protocols: The Strategic Use of Thiophene-3-Carbonyl Chloride in the Synthesis of Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and oncology research. Abstract: Protein kinases are a critical class of enzymes that regulate a vast array of cellular...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and oncology research.

Abstract: Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy. Within the medicinal chemist's toolkit, the thiophene ring stands out as a "privileged scaffold" due to its unique electronic properties and ability to act as a bioisostere for a phenyl ring, often improving metabolic stability and binding affinity.[1][2] This document provides an in-depth guide to the strategic application of thiophene-3-carbonyl chloride, a highly versatile and reactive building block, for the synthesis of potent kinase inhibitors. We will explore the chemical rationale, provide detailed, field-proven protocols, and discuss the structure-activity relationships that make the resulting thiophene-3-carboxamide moiety a powerful pharmacophore in kinase inhibitor design.

The Thiophene Scaffold in Kinase Inhibitor Design

The thiophene heterocycle is a recurring motif in a multitude of FDA-approved drugs.[1] Its utility in kinase inhibitor design stems from several key properties:

  • Bioisosterism: Thiophene is often used as a bioisosteric replacement for a phenyl ring. This substitution can subtly alter the molecule's size, electronics, and lipophilicity, leading to improved pharmacokinetic profiles and enhanced binding to the target kinase.[1]

  • Hydrogen Bonding Capacity: The sulfur atom within the thiophene ring, with its lone pairs of electrons, can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the kinase ATP-binding pocket.[1]

  • Synthetic Tractability: The thiophene ring provides multiple, synthetically accessible positions for modification, allowing for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.[1]

Thiophene-3-carbonyl chloride is an ideal reagent for introducing this scaffold. As an acyl chloride, its carbonyl carbon is highly electrophilic, enabling efficient and direct formation of stable amide bonds with a wide range of amine-containing fragments. This reaction is one of the most robust and widely used transformations in medicinal chemistry.

The Thiophene-3-Carboxamide: A Critical Pharmacophore

The amide bond formed from thiophene-3-carbonyl chloride is not merely a linker; the resulting thiophene-3-carboxamide moiety is often a critical pharmacophore that dictates biological activity.

Studies on c-Jun N-terminal kinase (JNK) inhibitors have demonstrated the profound importance of the carboxamide's position. When the carboxamide group is moved from the 3-position of the thiophene ring to the 5-position, a complete loss of JNK1 inhibitory activity is observed.[3] Similarly, replacing the 3-carboxamide with other functional groups like an acid or an ester leads to a drastic drop in potency.[3] This highlights that the specific geometry and hydrogen bonding capabilities of the thiophene-3-carboxamide are essential for anchoring the inhibitor within the kinase's active site. This moiety is found in inhibitors targeting various kinase families, including MAP kinases like p38 and JNK, as well as Janus kinases (JAKs).[3][4][5]

Context: The p38 MAPK Signaling Pathway

To understand the therapeutic context, consider the p38 MAPK signaling pathway, a key regulator of inflammatory responses. Dysregulation of this pathway is implicated in inflammatory diseases and cancer.[] Kinase inhibitors containing the thiophene scaffold have been successfully designed to target p38α MAPK.[4]

p38_pathway stimulus Environmental Stress (UV, Cytokines) ask1 ASK1 stimulus->ask1 mkk MKK3 / MKK6 ask1->mkk phosphorylates p38 p38 MAPK mkk->p38 phosphorylates downstream Downstream Targets (ATF2, etc.) p38->downstream phosphorylates inhibitor Thiophene-based Inhibitor inhibitor->p38 response Cellular Response (Inflammation, Apoptosis) downstream->response

Caption: Simplified p38 MAPK signaling cascade targeted by thiophene inhibitors.

Core Synthesis Protocol: Amide Coupling with Thiophene-3-Carbonyl Chloride

The fundamental reaction involves a nucleophilic acyl substitution where an amine attacks the electrophilic carbonyl of thiophene-3-carbonyl chloride. The reaction is typically rapid and high-yielding.

General Workflow Diagram

Caption: General workflow for synthesis using thiophene-3-carbonyl chloride.

Step-by-Step Methodology

Objective: To synthesize a thiophene-3-carboxamide from thiophene-3-carbonyl chloride and a generic primary/secondary amine.

Materials:

  • Thiophene-3-carbonyl chloride (1.0 eq)

  • Amine substrate (1.0 - 1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA) (1.5 - 2.0 eq)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

Protocol:

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the amine substrate (1.0 eq) and the non-nucleophilic base (e.g., TEA, 1.5 eq) in anhydrous DCM.

    • Causality: An inert atmosphere is critical because thiophene-3-carbonyl chloride is highly moisture-sensitive and will readily hydrolyze to the unreactive carboxylic acid.[7][8] The base is required to neutralize the hydrochloric acid (HCl) byproduct of the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[9]

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: The reaction is exothermic. Cooling helps to control the reaction rate, minimize potential side reactions, and ensure stability of the reactants.

  • Addition of Acyl Chloride: Dissolve thiophene-3-carbonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes.

    • Causality: Slow, dropwise addition prevents a rapid temperature increase and ensures a homogenous reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure thiophene-3-carboxamide.

Application Example: Synthesis of a JNK Inhibitor Precursor

This protocol describes the synthesis of a core fragment representative of the thiophene-carboxamide JNK inhibitors reported in the literature.[3] We will synthesize N-(4-methoxyphenyl)thiophene-3-carboxamide.

Reagent & Product Data
CompoundStructureM.W. ( g/mol )M.P. (°C)Key Hazards
Thiophene-3-carbonyl chloride C₅H₃ClOS146.5951-54Flammable solid, Corrosive, Moisture-sensitive[7][10]
p-Anisidine C₇H₉NO123.1557-60Toxic, Irritant
Product C₁₂H₁₁NO₂S233.29N/A(To be determined)
Detailed Synthesis Protocol
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add p-anisidine (1.23 g, 10 mmol, 1.0 eq) and anhydrous DCM (30 mL). Stir until fully dissolved, then add triethylamine (2.1 mL, 15 mmol, 1.5 eq). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: In a separate vial, dissolve thiophene-3-carbonyl chloride (1.47 g, 10 mmol, 1.0 eq) in anhydrous DCM (10 mL). Add this solution dropwise to the stirring amine mixture over 15 minutes using a syringe or dropping funnel.

  • Reaction Progression: After complete addition, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for 2 hours. Monitor the reaction by TLC (30% Ethyl Acetate/Hexanes), observing the consumption of p-anisidine.

  • Aqueous Work-up: Pour the reaction mixture into a separatory funnel containing 50 mL of saturated NaHCO₃ solution. Shake well and separate the layers. Extract the aqueous layer twice more with 25 mL of DCM.

  • Isolation: Combine the organic extracts, wash with 50 mL of brine, dry over Na₂SO₄, filter, and evaporate the solvent using a rotary evaporator to obtain a crude solid.

  • Purification: Purify the crude solid via flash chromatography (Silica gel, gradient elution from 10% to 40% ethyl acetate in hexanes) to yield the pure product, N-(4-methoxyphenyl)thiophene-3-carboxamide.

  • Characterization:

    • ¹H NMR (400 MHz, CDCl₃): Confirm the presence of aromatic protons from both the thiophene and phenyl rings, the amide N-H proton (typically a broad singlet), and the methoxy group singlet.

    • LC-MS: Confirm the molecular weight of the product (m/z = 234.1 [M+H]⁺).

Safety & Handling: Thiophene-3-carbonyl Chloride

Thiophene-3-carbonyl chloride is a reactive and hazardous chemical that requires careful handling.

PropertyValueReference
CAS Number 41507-35-1[10]
Molecular Formula C₅H₃ClOS[10]
Appearance Solid[10]
Melting Point 51-54 °C[10]
Flash Point 51 °C (124 °F)[8][11]
Hazard Codes H228 (Flammable solid), H314 (Causes severe skin burns and eye damage)[10][11]
Precautionary Codes P210, P280, P305 + P351 + P338, P310[10]
Storage 2-8°C, under inert atmosphere, away from moisture[10][11]

Handling Precautions:

  • Always handle in a certified chemical fume hood.[7]

  • Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.[7][11]

  • Keep away from water and other sources of moisture, as it reacts violently.[7]

  • Ground and bond containers when transferring to prevent static discharge.[11]

  • In case of contact with skin or eyes, rinse immediately and copiously with water for at least 15 minutes and seek immediate medical attention.[7][12]

From Synthesis to Biological Evaluation

Once a library of thiophene-based kinase inhibitors has been synthesized, the next critical phase is to assess their biological activity.

screening_workflow synthesis Synthesized Compound Library biochem Biochemical Assay (e.g., FP, FRET) synthesis->biochem ic50 Determine IC₅₀ (Potency) biochem->ic50 cell_based Cell-Based Assay (e.g., p-STAT5) ic50->cell_based Potent Hits ec50 Determine EC₅₀ (Cellular Efficacy) cell_based->ec50 adme ADME/Tox Profiling ec50->adme Efficacious Hits lead Lead Candidate adme->lead

Caption: High-level workflow from compound synthesis to lead identification.

  • Primary Biochemical Screening: The initial step is to measure the direct inhibitory effect of the compounds on the purified target kinase. Assays like Fluorescence Polarization (FP), Förster Resonance Energy Transfer (FRET), or displacement assays are used to calculate the IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%.[13]

  • Cell-Based Assays: Compounds that show high potency in biochemical assays are advanced to cell-based testing. These assays measure the inhibitor's ability to engage the target in a cellular context and modulate downstream signaling. For example, for a JAK2 inhibitor, one might measure the inhibition of STAT5 phosphorylation (p-STAT5) in a relevant cell line.[5]

  • Selectivity Profiling: To ensure the inhibitor is not acting broadly (which can lead to off-target toxicity), it should be tested against a panel of other kinases.

  • ADME/Tox: Lead candidates undergo further profiling for their Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as preliminary toxicity assessments.

Conclusion

Thiophene-3-carbonyl chloride is a powerful and efficient chemical tool for the construction of kinase inhibitors. The resulting thiophene-3-carboxamide scaffold is a validated pharmacophore that provides critical binding interactions within the active sites of numerous important kinase targets. By leveraging the straightforward and robust amide coupling chemistry detailed in these protocols, and with strict adherence to safety procedures, research organizations can rapidly generate and evaluate novel inhibitor libraries, accelerating the path toward new targeted therapeutics.

References

  • Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. PMC, National Center for Biotechnology Information. [Link]

  • Thiophene-3-carbonyl chloride - ChemBK. ChemBK. [Link]

  • Quantitative Structure–Activity Relationship Analysis of Thiophene Derivatives to Explore the Structural Requirements for c-Jun NH2 -Terminal Kinase 1 Inhibitory Activity. Brieflands. [Link]

  • Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. RSC Publishing. [Link]

  • Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency. PubMed. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC, National Center for Biotechnology Information. [Link]

  • Thiophene-3-carbonyl chloride, | 734454-5G | SIGMA-ALDRICH | SLS Ireland. SLS Ireland. [Link]

  • New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. PMC, National Center for Biotechnology Information. [Link]

  • Thiophene Derivative‐Loaded Nanoparticles Mediate Anticancer Activity Through the Inhibition of Kinases and Microtubule Assembly. ResearchGate. [Link]

  • Synthesis of sorafenib analogues incorporating a 1,2,3-triazole ring and cytotoxicity towards hepatocellular carcinoma cell lines. PubMed. [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cureus. [Link]

  • A practical and efficient method for synthesis of sorafenib and regorafenib. ResearchGate. [Link]

  • Design, Synthesis, Activity and Docking Study of Sorafenib Analogs Bearing Sulfonylurea Unit. MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK. PMC, National Center for Biotechnology Information. [Link]

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. MDPI. [Link]

  • Determination of the anti-polo like kinase 1 potential of novel derivatives of thiophene using oncoinformatics approach. Semantic Scholar. [Link]

  • Design of potent thiophene inhibitors of polo-like kinase 1 with improved solubility and reduced protein binding. PubMed. [Link]

  • Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. ResearchGate. [Link]

  • A Review on Analytical Methods for FDA-Approved Tyrosine Kinase Inhibitors- Like Cabozantinib, Ceritinib. ResearchGate. [Link]

  • 4.2.6: Chemistry of Amides. Chemistry LibreTexts. [Link]

  • synthesis of amides from acid chlorides. YouTube. [Link]

  • Thiophene-3-carbonyl Chloride. MDPI. [Link]

  • Thiophene-3-carbonyl Chloride. ResearchGate. [Link]

  • Exploring pyrazoline-thiophene hybrids as CDK2 inhibitors: synthesis, mechanism, biological studies, and computational insights. PMC, National Center for Biotechnology Information. [Link]

  • Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms. PubMed. [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI. [Link]

  • Analytical methods for protein kinase and inhibitor screening including kinetic evaluation. ScienceDirect. [Link]

  • Design and Synthesis of Novel Dual Inhibitors for JAK3 and TEC Kinases in Autoimmune Disorders. ACS Publications. [Link]

  • Discovery and SAR of 5-(3-Chlorophenylamino)benzo[c][12][14]naphthyridine-8-carboxylic Acid (CX-4945), the First Clinical Stage Inhibitor of Protein Kinase CK2 for the Treatment of Cancer. ACS Publications. [Link]

  • Amine to Amide (via Acid Chloride). Organic Chemistry Portal. [Link]

  • Acid Chloride reacting with amine to synthesize amide. YouTube. [Link]

  • The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Scirp.org. [Link]

  • Thiophene synthesis. Organic Chemistry Portal. [Link]

  • Process for the preparation of pure thiophene derivatives.
  • Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural & Molecular Biology. [Link]

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Method

Advanced Synthesis of N-Aryl-Thiophene-3-Carboxamides: Scaffold Construction and Amidation Strategies

Introduction & Strategic Rationale The N-aryl-thiophene-3-carboxamide scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of potent kinase inhibitors (e.g., VEGFR and EGFR t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The N-aryl-thiophene-3-carboxamide scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of potent kinase inhibitors (e.g., VEGFR and EGFR targets) and apoptosis modulators[1],[2]. The thiophene ring provides essential planarity and lipophilicity for ATP-binding site interactions, while the carboxamide linker establishes critical hydrogen-bonding networks with the kinase hinge region.

Synthesizing these molecules presents a specific chemical challenge: anilines (aryl amines) are inherently weak nucleophiles . The delocalization of the nitrogen lone pair into the aromatic ring drastically reduces their reactivity toward standard acylating agents. Consequently, researchers must choose between two primary strategic pathways:

  • Direct Amidation: Activation of a pre-formed thiophene-3-carboxylic acid using highly efficient coupling reagents (e.g., HATU, T3P) to force the coupling with an unreactive aniline.

  • De Novo Core Assembly: Construction of the thiophene ring itself via a multicomponent Gewald reaction, utilizing a pre-functionalized N-aryl-cyanoacetamide to bypass the amidation bottleneck entirely[3].

This application note provides a comprehensive, field-proven guide to both strategies, detailing the mechanistic causality behind reagent selection and providing self-validating experimental protocols.

Mechanistic Insights: Overcoming Aniline Inertness

When pursuing direct amidation, standard reagents like EDC/HOBt often yield poor conversions (<50%) due to the slow attack of the aniline on the OBt-active ester. To overcome this, advanced coupling agents must be employed.

The HATU Advantage

HATU generates an highly reactive OAt-active ester. The causality behind its superior performance lies in the neighboring group effect [4]. The nitrogen atom at the 7-position of the azabenzotriazole ring acts as a hydrogen-bond acceptor, coordinating the incoming aniline and stabilizing the transition state via a 7-membered cyclic intermediate. This dramatically lowers the activation energy, enabling the coupling of sterically hindered or highly electron-deficient anilines[5].

The T3P (Propylphosphonic Anhydride) Advantage

For scalable, late-stage drug development, T3P is the reagent of choice. It activates the carboxylic acid to form a mixed anhydride. When used with pyridine (which acts as both a base and an acyl transfer catalyst), T3P drives the amidation of non-nucleophilic anilines to completion[6]. Crucially, T3P generates completely water-soluble byproducts, eliminating the need for complex chromatographic purification—a major bottleneck in kilogram-scale synthesis.

Mandatory Visualization: Amidation Workflow

AmidationWorkflow A Thiophene-3-Carboxylic Acid (Substrate) B Activation Phase (HATU or T3P + Base) A->B C Active Ester / Mixed Anhydride (Highly Reactive Intermediate) B->C D Nucleophilic Attack (Addition of Aryl Amine) C->D E Amide Bond Formation (Tetrahedral Intermediate) D->E F N-Aryl-Thiophene-3-Carboxamide (Target Product) E->F G Aqueous Work-up (Removal of Byproducts) F->G

Workflow for the direct amidation of thiophene-3-carboxylic acids with aryl amines.

Quantitative Data: Coupling Reagent Comparison

The following table summarizes the performance metrics of various coupling strategies for synthesizing N-aryl-thiophene-3-carboxamides, allowing researchers to select the optimal method based on scale and substrate electronics.

Coupling ReagentActivation IntermediateReaction TimeYield (Anilines)ScalabilityByproduct Removal
HATU / DIPEA OAt-Active Ester1–18 hHigh (75–95%)ModerateOrganic extraction / Chromatography
T3P / Pyridine Mixed Anhydride2–24 hHigh (75–98%)ExcellentAqueous wash (Water soluble)
EDC / HOBt OBt-Active Ester12–24 hModerate (40–70%)GoodAqueous wash / Chromatography
SOCl₂ (Acid Cl) Acid Chloride1–4 hVariableExcellentEvaporation / Aqueous quench

Experimental Protocols & Self-Validation Systems

Protocol A: High-Efficiency Amidation using HATU

Best for: Discovery chemistry, highly sterically hindered anilines, and milligram-scale library synthesis.

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried flask under inert atmosphere (N₂), dissolve thiophene-3-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 30 minutes. Causality: This pre-activation step ensures complete conversion to the OAt-active ester before the weak nucleophile is introduced, preventing side reactions.

  • Coupling: Add the aryl amine (aniline derivative) (1.1 eq) to the reaction mixture.

  • Monitoring: Stir at room temperature for 4–18 hours. Monitor via TLC (Hexanes:EtOAc 1:1, UV visualization at 254 nm). The active ester spot will gradually be replaced by a higher Rf product spot.

  • Work-up: Dilute the mixture with Ethyl Acetate (10 volumes). Wash sequentially with 1N HCl (3x) to remove unreacted aniline and base, saturated aqueous NaHCO₃ (3x) to remove unreacted acid, and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Scalable Amidation using T3P

Best for: Process chemistry, multi-gram to kilogram scale, and cost-sensitive scale-ups.

Step-by-Step Methodology:

  • Substrate Mixing: Dissolve thiophene-3-carboxylic acid (1.0 eq) and the aryl amine (1.1 eq) in Ethyl Acetate (0.5 M). Add Pyridine (3.0 eq).

  • Activation: Cool the mixture to 0 °C using an ice bath. Dropwise add T3P (50% w/w solution in EtOAc, 1.5 eq). Causality: Cooling mitigates the mild exotherm associated with mixed anhydride formation and prevents thermal degradation of sensitive substrates.

  • Coupling: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12–24 hours.

  • Work-up: Quench the reaction by adding water. Separate the layers. Wash the organic layer with 1N HCl, followed by saturated aqueous NaHCO₃. Self-Validation: Because T3P byproducts (propylphosphonic acid) are entirely water-soluble, the organic layer should contain >95% pure product prior to any crystallization.

Protocol C: De Novo Synthesis via Modified Gewald Reaction

Best for: Synthesizing 2-amino-N-aryl-thiophene-3-carboxamides directly from acyclic precursors.

Step-by-Step Methodology:

  • Condensation: In a round-bottom flask, combine a ketone/aldehyde containing an α-methylene group (1.0 eq), an N-aryl-cyanoacetamide (1.0 eq), and elemental sulfur (S₈, 1.0 eq) in Ethanol (1.0 M).

  • Catalysis: Add Morpholine or Triethylamine (1.0 eq) dropwise. Causality: The base catalyzes the initial Knoevenagel condensation between the ketone and the cyanoacetamide, and subsequently activates the sulfur for the ring-closing thiolation.

  • Cyclization: Heat the mixture to 50–60 °C and stir for 4–10 hours.

  • Work-up: Cool the reaction to room temperature and pour it into crushed ice/water. The resulting 2-amino-N-aryl-thiophene-3-carboxamide will precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum.

Analytical Self-Validation System

To ensure the scientific integrity of the synthesized N-aryl-thiophene-3-carboxamides, utilize the following analytical checkpoints:

  • ¹H NMR (DMSO-d₆): The defining diagnostic peak is the amidic NH proton , which typically appears as a sharp singlet heavily deshielded between δ 9.5 – 10.5 ppm due to hydrogen bonding and the anisotropic effect of the adjacent aryl ring. Thiophene core protons (if unsubstituted at C4/C5) will appear as doublets between δ 7.0 – 8.0 ppm with a coupling constant (J) of ~5.0 Hz.

  • LC-MS (ESI+): Confirm the formation of the amide bond by observing the [M+H]⁺ pseudomolecular ion. The mass should exactly match the sum of the acid and amine minus 18 Da (loss of H₂O).

  • TLC: The product will be highly UV-active at 254 nm. A negative ninhydrin test on the TLC plate confirms the complete consumption of the primary aryl amine.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions in the Acylation with Thiophene-3-carbonyl Chloride

Introduction Welcome to the Technical Support Center for the acylation of thiophene and its derivatives using thiophene-3-carbonyl chloride. This guide is designed for researchers, scientists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center for the acylation of thiophene and its derivatives using thiophene-3-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions encountered during this electrophilic aromatic substitution. Moving beyond simple protocols, this document elucidates the mechanistic underpinnings of these side reactions and offers field-proven strategies to mitigate their formation, ensuring higher yields and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and their potential solutions in a question-and-answer format, focusing on the specific challenges presented by the use of thiophene-3-carbonyl chloride as an acylating agent.

Category 1: Regioselectivity and Isomer Formation

Question 1: I am observing a mixture of 2- and 3-acylated thiophene products. How can I improve the regioselectivity of the reaction?

Answer: The acylation of unsubstituted thiophene typically shows a strong preference for the 2-position due to the greater resonance stabilization of the Wheland intermediate formed during electrophilic attack at this position.[1][2][3] The intermediate for C2 attack is stabilized by three resonance structures, whereas the intermediate for C3 attack has only two.[1][3] However, several factors can lead to the formation of the undesired 3-acyl isomer.

Potential Causes & Troubleshooting Steps:

  • Harsh Reaction Conditions: High temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable 3-substituted product.

    • Troubleshooting: Maintain a low reaction temperature to favor the kinetically controlled product, which is the 2-acylated thiophene.[4]

  • Strong Lewis Acids: While necessary for the reaction, overly strong Lewis acids like AlCl₃ can sometimes decrease selectivity.[4][5]

    • Troubleshooting: Consider using milder Lewis acids such as SnCl₄, ZnCl₂, or solid acid catalysts like zeolites (e.g., Hβ), which have demonstrated excellent activity and selectivity for 2-acylation.[4][6][7]

  • Solvent Effects: The polarity of the solvent can influence the reactivity of the Lewis acid-acyl chloride complex.

    • Troubleshooting: Employ less polar solvents like carbon disulfide or dichloromethane.

Question 2: When acylating a 2-substituted thiophene, I am getting a mixture of products acylated at the C4 and C5 positions. How can I control the regioselectivity?

Answer: The directing effect of the substituent at the 2-position is the primary determinant of the position of the incoming acyl group.

Potential Causes & Troubleshooting Steps:

  • Nature of the Substituent:

    • Electron-Donating Groups (EDGs) (e.g., alkyl, alkoxy) at the C2 position will direct the incoming electrophile to the C5 position.

    • Electron-Withdrawing Groups (EWGs) (e.g., acetyl, nitro) at the C2 position will direct the incoming electrophile to the C4 position.[8]

  • Steric Hindrance: A bulky substituent at the C2 position may sterically hinder attack at the C3 position, but C5 acylation is generally favored with EDGs.

  • Complexation with Lewis Acid: If the substituent at the C2 position is a carbonyl group (e.g., 2-acetylthiophene), it can form a complex with the Lewis acid. This deactivates the ring and changes the directing effect, favoring acylation at the C4 position.[8]

    • Troubleshooting: If C5 acylation is desired on a thiophene with a C2-acyl group, alternative synthetic strategies that do not involve direct Friedel-Crafts acylation may be necessary.

Category 2: Byproduct Formation

Question 3: My reaction is producing a significant amount of dark, tar-like material (polymerization). What is causing this and how can I prevent it?

Answer: Thiophene is an electron-rich heterocycle and is susceptible to polymerization under strongly acidic conditions, a common side reaction in Friedel-Crafts acylations.[9][10]

Potential Causes & Troubleshooting Steps:

  • Excessively Strong Lewis Acid: Strong Lewis acids like AlCl₃ can initiate the polymerization of thiophene.[5]

    • Troubleshooting:

      • Use the mildest Lewis acid that effectively catalyzes the reaction.[4]

      • Consider solid acid catalysts which can offer milder reaction conditions.[7]

  • High Reaction Temperature: Elevated temperatures can accelerate the rate of polymerization.

    • Troubleshooting: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Order of Reagent Addition: Adding the Lewis acid directly to thiophene can lead to rapid polymerization.

    • Troubleshooting: It is often preferable to form the acylium ion complex first by adding the Lewis acid to the thiophene-3-carbonyl chloride solution before introducing the thiophene substrate.

Question 4: I am observing the formation of diacylated products. How can I minimize this side reaction?

Answer: The initial acylation product, an acylthiophene, is generally less reactive than thiophene itself due to the electron-withdrawing nature of the acyl group. However, under forcing conditions, a second acylation can occur.[11]

Potential Causes & Troubleshooting Steps:

  • Excess Acylating Agent: Using a large excess of thiophene-3-carbonyl chloride increases the likelihood of diacylation.

    • Troubleshooting: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the acylating agent.[10]

  • High Reaction Temperature and/or Long Reaction Times: These conditions can promote the slower second acylation reaction.

    • Troubleshooting:

      • Maintain a low reaction temperature.

      • Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and stop the reaction once the starting thiophene has been consumed.[2]

Category 3: Low Yield and Incomplete Conversion

Question 5: The yield of my acylation reaction is consistently low, with a significant amount of unreacted starting material. What are the likely causes?

Answer: Low yields can stem from several factors, including catalyst deactivation and suboptimal reaction conditions.

Potential Causes & Troubleshooting Steps:

  • Catalyst Deactivation: The Lewis acid catalyst can be deactivated by moisture or by complexation with the carbonyl oxygen of the product.[6][9][10] This is a significant issue as it necessitates the use of stoichiometric or even excess amounts of the catalyst.

    • Troubleshooting:

      • Use anhydrous reagents and solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[10]

      • Gradually increase the molar ratio of the Lewis acid to the thiophene-3-carbonyl chloride. A starting point of 1.1 to 1.5 equivalents is often recommended.[9]

  • Insufficient Reactivity: If the thiophene substrate is substituted with electron-withdrawing groups, its nucleophilicity is reduced, making the electrophilic attack less favorable.

    • Troubleshooting:

      • Carefully increase the reaction temperature to overcome the higher activation energy barrier.[9]

      • Consider using a more potent Lewis acid, but be mindful of the increased risk of polymerization.

  • Instability of Thiophene-3-carbonyl Chloride: While generally stable, prolonged exposure to harsh conditions could potentially lead to decomposition.

    • Troubleshooting: Ensure the thiophene-3-carbonyl chloride is of high purity and minimize reaction times where possible.

Data Summary & Protocols

Table 1: Influence of Reaction Conditions on Thiophene Acylation
ParameterConditionExpected OutcomeTroubleshooting Focus
Temperature Low (0-25 °C)Higher 2-position selectivitySlower reaction rate
High (>60 °C)Decreased selectivity, increased polymerizationOptimizing for conversion vs. purity
Lewis Acid Strong (e.g., AlCl₃)High reactivity, risk of polymerizationControl of reaction, minimizing side products
Mild (e.g., SnCl₄, Zeolites)Higher selectivity, lower polymerizationPotentially lower conversion rates
Solvent Non-polar (e.g., CS₂, DCM)Generally preferredSolubility of reagents
Polar (e.g., Nitrobenzene)Can alter catalyst activityPotential for solvent to react
Experimental Protocol: General Procedure for Thiophene Acylation with Thiophene-3-carbonyl Chloride

Materials:

  • Thiophene (or substituted thiophene)

  • Thiophene-3-carbonyl chloride

  • Anhydrous Lewis Acid (e.g., AlCl₃, SnCl₄)

  • Anhydrous, non-polar solvent (e.g., Dichloromethane)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Reagent Preparation: In the flask, suspend the anhydrous Lewis acid (1.1-1.5 equivalents) in the anhydrous solvent under an inert atmosphere. Cool the suspension to 0 °C in an ice bath.

  • Acylium Ion Formation: Dissolve thiophene-3-carbonyl chloride (1.0 equivalent) in the anhydrous solvent and add it dropwise to the cooled Lewis acid suspension via the dropping funnel. Stir the mixture for 15-30 minutes at 0 °C.

  • Acylation: Dissolve the thiophene substrate (1.0 equivalent) in the anhydrous solvent and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C or room temperature while monitoring its progress by TLC or GC.

  • Work-up: Once the reaction is complete, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography, distillation, or recrystallization.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Key Side Reactions in Thiophene Acylation

Side_Reactions Start Thiophene + Thiophene-3-carbonyl Chloride + Lewis Acid Desired Monoacylated Thiophene Start->Desired Desired Pathway Polymerization Polymerization (Tar) Start->Polymerization Harsh Conditions (High Temp, Strong Acid) Isomerization Isomeric Acylated Product Start->Isomerization High Temperature Diacylation Diacylated Thiophene Desired->Diacylation Excess Acylating Agent High Temperature

Caption: Competing reaction pathways in the acylation of thiophene.

Diagram 2: Troubleshooting Flowchart for Low Yield

Low_Yield_Troubleshooting Start Low Yield of Acylated Product Check_Catalyst Check Lewis Acid Activity Start->Check_Catalyst Check_Conditions Review Reaction Conditions Start->Check_Conditions Anhydrous Ensure Anhydrous Conditions? Check_Catalyst->Anhydrous Temp_Time Optimize Temperature & Time? Check_Conditions->Temp_Time Stoichiometry Increase Catalyst Stoichiometry? Anhydrous->Stoichiometry Yes Dry_Glassware Use Oven-Dried Glassware & Anhydrous Reagents Anhydrous->Dry_Glassware No Stoichiometry->Check_Conditions No Increase_LA Increase Lewis Acid to 1.1-1.5 eq. Stoichiometry->Increase_LA Yes Substrate Is Substrate Deactivated? Temp_Time->Substrate No Increase_Temp Carefully Increase Temperature Temp_Time->Increase_Temp Yes Stronger_LA Consider Stronger Lewis Acid Substrate->Stronger_LA Yes End Yield Improved Substrate->End No Dry_Glassware->Stoichiometry Increase_LA->End Increase_Temp->End Stronger_LA->End

Caption: A step-by-step guide to diagnosing and resolving low product yields.

References

  • BenchChem. (n.d.). Common side reactions in the Friedel-Crafts synthesis of (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone.
  • BenchChem. (n.d.). Enhancing the regioselectivity of thiophene acylation.
  • NotEvans. (2017, April 30). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange.
  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Troubleshooting Friedel-Crafts Acylation of Pyrroles. BenchChem.
  • Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. (2022, August 31). ACS Omega.
  • BenchChem. (n.d.). Technical Support Center: Friedel-Crafts Acylation of Thiophene.
  • Regioselective C‑Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and.... (2025, November 21). PMC.
  • Acylation of thiophene. (n.d.). Google Patents.
  • New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. (n.d.). PMC.
  • Aroylation of 2- and 3-acetylthiophenes using benzoyl chloride, benzotrichloride, and their substituted derivatives. (n.d.). arkat usa.
  • Friedel–Crafts Acylation. (n.d.). Sigma-Aldrich.
  • ÜNVER, H., BIYIKOGLU, M., & BULUT, A. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2.
  • One-Pot Synthesis of 2,4-Diacyl Thiophenes from α-Oxo Ketene Dithioacetals and Propargylic Alcohols. (2020, July 13). The Journal of Organic Chemistry - ACS Publications.
  • Acylation of thiophene. (1949, December 27). Google Patents.
  • Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. (n.d.). TSI Journals.
  • Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. (2025, December 9). PMC.
  • (PDF) Thiophene-3-carbonyl Chloride. (2025, October 15). ResearchGate.
  • Thiophene-3-carbonyl Chloride. (2021, July 22). MDPI.
  • Regioselectivity in Friedel–Crafts acylation of thiophene. (n.d.). ECHEMI.

Sources

Optimization

alternative reagents to thionyl chloride for thiophene-3-carbonyl chloride synthesis

Technical Support Center: Thiophene-3-Carbonyl Chloride Synthesis A Guide to Alternative Chlorinating Agents Beyond Thionyl Chloride Welcome to the technical support guide for the synthesis of thiophene-3-carbonyl chlori...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Thiophene-3-Carbonyl Chloride Synthesis

A Guide to Alternative Chlorinating Agents Beyond Thionyl Chloride

Welcome to the technical support guide for the synthesis of thiophene-3-carbonyl chloride. As a Senior Application Scientist, I understand the challenges researchers face when standard protocols are not viable due to safety constraints, reagent availability, or substrate sensitivity. This document provides in-depth guidance on validated alternatives to thionyl chloride, complete with troubleshooting FAQs and detailed experimental protocols to ensure the successful synthesis of your target acyl chloride.

Frequently Asked Questions (FAQs)

Q1: Why should I consider an alternative to thionyl chloride (SOCl₂) for my thiophene-3-carbonyl chloride synthesis?

While thionyl chloride is a common and cost-effective reagent, there are several compelling reasons to explore alternatives, especially when working with sensitive heterocyclic substrates like thiophene-3-carboxylic acid:

  • Milder Reaction Conditions : Reagents like oxalyl chloride can often be used at lower temperatures (0 °C to room temperature), which minimizes the risk of side reactions or degradation of the electron-rich thiophene ring.[1]

  • Cleaner Reactions & Simpler Workup : Alternatives such as oxalyl chloride produce exclusively gaseous byproducts (CO, CO₂, HCl), simplifying purification.[2][3] Thionyl chloride can generate non-volatile, sulfur-containing impurities that may be difficult to remove and can poison catalysts in subsequent reaction steps.[4]

  • Safety & Handling : Although all acylating agents are hazardous, solid reagents like triphosgene and cyanuric chloride can be easier and safer to handle and weigh accurately compared to the fuming liquid thionyl chloride.[5][6]

  • Improved Selectivity : Milder reagents are often more selective, reducing the potential for unwanted reactions with other functional groups on more complex molecules.[2]

Q2: My starting material, thiophene-3-carboxylic acid, seems sensitive. Which alternative reagent is the mildest?

Oxalyl chloride is generally considered one of the mildest and most selective reagents for converting carboxylic acids to acyl chlorides.[2] The reaction is typically performed in an inert solvent like dichloromethane (DCM) at low temperatures and is catalyzed by a small amount of N,N-dimethylformamide (DMF).[1] The gaseous byproducts ensure that the product is not exposed to harsh acidic conditions for extended periods, which is beneficial for the stability of the thiophene ring.

Q3: How do I monitor the progress of my reaction? Direct TLC analysis of the acyl chloride seems unreliable.

You are correct; direct analysis of highly reactive acyl chlorides on silica TLC plates is problematic. The compound will likely streak or hydrolyze back to the starting carboxylic acid during analysis.[7][8] The industry-standard method is to quench a small aliquot of the reaction mixture.

Recommended Quench-and-Test Protocol:

  • Withdraw a small sample (~0.1 mL) from the reaction mixture.

  • Add it to a vial containing an excess of a simple nucleophile, such as methanol or benzylamine (~0.5 mL).

  • Let the quench reaction proceed for a few minutes. This will convert the thiophene-3-carbonyl chloride into its corresponding stable methyl ester or benzylamide.

  • Analyze the quenched sample by TLC, LC-MS, or GC-MS. The disappearance of the starting carboxylic acid and the appearance of the new, less polar ester or amide spot confirms the formation of the acyl chloride.[7][8]

Q4: Are there any major safety differences between oxalyl chloride, triphosgene, and cyanuric chloride?

Yes, while all require careful handling in a fume hood with appropriate personal protective equipment (PPE), their hazards differ:

  • Oxalyl Chloride : A corrosive and toxic liquid that reacts violently with water.[9] Inhalation can be particularly harmful.[10] Byproducts include toxic carbon monoxide gas.[11]

  • Triphosgene (BTC) : A stable crystalline solid, making it easier to handle than gaseous phosgene.[12] However, it is a substitute for phosgene and decomposes to release phosgene, especially upon heating or in the presence of nucleophiles.[5][12] It is highly toxic and corrosive.

  • Cyanuric Chloride (TCT) : A solid reagent that is less acutely toxic than the others but is still a hazardous substance.[13] It is stable but will react with water.

Crucial Safety Note : Always consult the Safety Data Sheet (SDS) for any reagent before use.[14][15] Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

Alternative Reagents: Profiles, Protocols, and Data

Here we profile the three most effective alternatives to thionyl chloride for your synthesis.

Oxalyl Chloride / DMF
  • Expertise & Experience : This is the "go-to" mild alternative in pharmaceutical development. The catalytic DMF reacts with oxalyl chloride to form the Vilsmeier reagent in situ, which is the active chlorinating species.[2] This method is prized for its high yields, clean reaction profiles, and operational simplicity. The main drawback is the higher cost compared to thionyl chloride.

  • Preparation : Under an inert atmosphere (N₂), add thiophene-3-carboxylic acid (1.0 eq) to anhydrous dichloromethane (DCM, ~0.5 M).

  • Catalyst Addition : Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, ~1-2 drops or 0.05 eq).

  • Cooling : Cool the stirred suspension to 0 °C using an ice-water bath.

  • Reagent Addition : Slowly add oxalyl chloride (1.2 - 1.5 eq) dropwise to the mixture.[1] Vigorous gas evolution (CO, CO₂, HCl) will be observed. Maintain the temperature at 0 °C during the addition.

  • Reaction : After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-2 hours, or until gas evolution ceases and the reaction becomes a clear solution.

  • Monitoring : Confirm the consumption of starting material using the quench-and-test protocol described in the FAQ section.

  • Workup : Once the reaction is complete, carefully remove the solvent and any excess oxalyl chloride under reduced pressure. Co-evaporation with an anhydrous solvent like toluene can help remove the last traces of volatiles.[8] The resulting crude thiophene-3-carbonyl chloride is often of high purity and can be used directly in the next step.[1]

Triphosgene (Bis(trichloromethyl) carbonate, BTC)
  • Expertise & Experience : Triphosgene is a crystalline, stable, and safer-to-handle alternative to gaseous phosgene.[6][12] One mole of triphosgene effectively delivers three moles of phosgene, making it stoichiometrically efficient.[16] It is a powerful reagent that works under mild conditions and typically gives excellent yields.[6] Similar to oxalyl chloride, it is often used with a catalytic amount of DMF.[6]

  • Preparation : Under an inert atmosphere (N₂), dissolve thiophene-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) or another inert solvent like 1,2-dichloroethane.

  • Catalyst Addition : Add a catalytic amount of anhydrous DMF (e.g., 5 mol%).[6]

  • Reagent Addition : In a separate flask, prepare a solution of triphosgene (a slight excess, e.g., 0.35-0.40 eq, as 1 mole BTC ≈ 3 moles phosgene) in the same anhydrous solvent.

  • Reaction : Slowly add the triphosgene solution to the carboxylic acid mixture at room temperature. Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours.[6]

  • Monitoring : Monitor the reaction's progress using the quench-and-test protocol.

  • Workup : Upon completion, the reaction mixture can often be used directly. Alternatively, the solvent can be removed under reduced pressure to yield the crude acyl chloride.

Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine, TCT)
  • Expertise & Experience : Cyanuric chloride is an inexpensive, stable, and readily available solid reagent.[13] The reaction mechanism involves the sequential displacement of the chlorides on the triazine ring by the carboxylate, forming a highly activated ester intermediate that is then converted to the acyl chloride.[17][18] This method requires a stoichiometric amount of a tertiary amine base, like triethylamine (TEA), to neutralize the generated HCl.

  • Preparation : Under an inert atmosphere (N₂), suspend cyanuric chloride (1.0 eq) in anhydrous acetone or DCM.

  • Carboxylic Acid Addition : Add thiophene-3-carboxylic acid (1.0 eq) to the suspension.

  • Base Addition : Cool the mixture to 0 °C and slowly add triethylamine (TEA, 1.0 eq) dropwise. A precipitate (triethylamine hydrochloride and triazine byproducts) will form.[17]

  • Reaction : Stir the reaction at room temperature for 1-2 hours.

  • Monitoring : Check for completion using the quench-and-test protocol.

  • Workup : Upon completion, filter off the solid byproducts. The filtrate contains the desired thiophene-3-carbonyl chloride in solution, which can be used directly or concentrated under reduced pressure.[17]

Data Summary: Reagent Comparison

FeatureOxalyl ChlorideTriphosgene (BTC)Cyanuric Chloride (TCT)
State LiquidCrystalline SolidCrystalline Solid
Stoichiometry 1.2 - 1.5 eq0.35 - 0.40 eq1.0 eq
Catalyst Catalytic DMF[2]Catalytic DMF[6]Stoichiometric Base (e.g., TEA)[17]
Byproducts CO, CO₂, HCl (all gaseous)[3]CO₂, HClTriazine derivatives, Amine Salt (solids)[17]
Temperature 0 °C to RT[1]RT to 50 °C[6]0 °C to RT[17]
Pros Very mild, clean, gaseous byproducts[2]Solid, potent, high yield[6]Inexpensive, stable solid[13]
Cons Expensive, toxic (CO byproduct)[11]Phosgene equivalent, toxic[5]Solid byproducts require filtration

Visualized Workflows & Mechanisms

Reagent_Selection_Workflow start Start: Need to Synthesize Thiophene-3-carbonyl chloride q1 Primary Concern? start->q1 mildness Mildness & Purity q1->mildness  Reaction  Sensitivity cost Cost & Scale q1->cost  Budget / Large  Scale handling Ease of Handling q1->handling  Reagent  Handling reagent_oxalyl Use Oxalyl Chloride (Cleanest, Mildest) mildness->reagent_oxalyl reagent_cyanuric Use Cyanuric Chloride (Most Economical) cost->reagent_cyanuric reagent_triphosgene Use Triphosgene (Potent Solid) handling->reagent_triphosgene

Caption: Decision workflow for selecting an alternative chlorinating agent.

General_Mechanism cluster_0 Activation Step cluster_1 Acyl Substitution RCOOH Thiophene-3-COOH RCOCl Thiophene-3-COCl RCOOH->RCOCl reacts with Intermediate Activator Activating Reagent (e.g., Oxalyl Chloride) Intermediate Reactive Intermediate (e.g., Vilsmeier Reagent) Activator->Intermediate Catalyst Catalyst (e.g., DMF) Catalyst->Intermediate reacts with Byproducts Byproducts (gases or solids) Intermediate->Byproducts

Caption: Generalized mechanism for acyl chloride formation via activation.

Troubleshooting Guide

Q: My reaction is sluggish or stalls completely. TLC (after a methanol quench) shows mostly unreacted starting material. What's the issue?

A: This is a common issue, often pointing to one of these culprits:

  • Moisture Contamination : Acylating agents and the resulting acyl chlorides are highly sensitive to water. Any moisture in the solvent, glassware, or starting material will consume the reagent and hydrolyze the product back to the starting acid. Solution : Ensure all glassware is oven- or flame-dried. Use anhydrous solvents from a freshly opened bottle or a solvent purification system. Dry the starting carboxylic acid in a vacuum oven if necessary.[7]

  • Reagent Quality : The chlorinating agent may have degraded upon storage. This is particularly true for liquid reagents if the bottle has been opened multiple times. Solution : Use a reagent from a new, sealed bottle. For thionyl chloride specifically, older batches can contain non-volatile impurities that inhibit the reaction.[4]

  • Insufficient Catalyst : When using oxalyl chloride or triphosgene, the catalytic DMF is essential. If too little is used, the reaction rate will be extremely slow. Solution : Ensure you add 1-2 drops of anhydrous DMF for a small-scale reaction or a calculated 1-5 mol%.[6]

Q: The reaction worked, but my final product is a dark oil or solid. What are these impurities?

A: Dark coloration can indicate decomposition or side reactions, especially if the reaction was overheated.

  • Substrate Decomposition : The thiophene ring can be susceptible to polymerization or other side reactions under harsh conditions. This is why mild reagents like oxalyl chloride at low temperatures are preferred. Solution : Re-run the reaction at a lower temperature and ensure the dropwise addition of the reagent is slow enough to control any exotherm.

  • Reagent-Specific Impurities : If using thionyl chloride with pyridine as a catalyst, side reactions with pyridine can form colored byproducts.[4] Solution : Use DMF as the catalyst instead of pyridine. If the product is stable enough, purification via vacuum distillation or chromatography on silica gel (performed quickly with non-protic eluents) may be possible. For thiophene-3-carbonyl chloride, vacuum sublimation has also been reported as a purification method.[19]

Q: I isolated my product, but the yield is very low after workup. Where did my product go?

A: Product loss often occurs during the workup and isolation steps.

  • Hydrolysis During Workup : If an aqueous workup is performed, any remaining acyl chloride will be rapidly hydrolyzed back to the carboxylic acid. Solution : Avoid aqueous workups. The primary advantage of reagents like oxalyl chloride is that the workup simply involves the removal of volatiles under vacuum.[8]

  • Volatile Product : Low molecular weight acyl chlorides can be volatile. Solution : When removing solvent on a rotary evaporator, use a low temperature and do not leave it under high vacuum for an extended period.

  • Incomplete Reaction : The most common reason for low yield is an incomplete reaction. Solution : Before workup, always confirm full conversion of the starting material using the quench-and-test protocol. If the reaction has stalled, consider adding a small additional amount of the chlorinating agent.

References

  • Kangani, C. O., & Day, B. W. (2008). Mild, Efficient Friedel−Crafts Acylations from Carboxylic Acids Using Cyanuric Chloride and AlCl3. Organic Letters, 10(13), 2645–2648. [Link]

  • Yufeng. (2022). Acyl chloride. Yufeng Chemical. [Link]

  • Various Authors. (2017). Is there any alternative for thionyl chloride, SOCl2?. ResearchGate. [Link]

  • Venkataraman, K., & Wagle, D. R. (1979). Cyanuric Chloride: A Useful Reagent for Converting Carboxylic Acids into Chlorides, Esters, Amides and Peptides. Tetrahedron Letters, 20(32), 3037–3040. [Link]

  • Organic Chemistry Portal. (2008). Mild, Efficient Friedel-Crafts Acylations from Carboxylic Acids Using Cyanuric Chloride and AlCl3. [Link]

  • Ojima, I., et al. (2021). Photo-on-Demand Synthesis of Vilsmeier Reagents with Chloroform and Their Applications to One-Pot Organic Syntheses. ACS Publications. [Link]

  • Wikipedia. Vilsmeier reagent. [Link]

  • Ojima, I., et al. (2023). Flow Photo-on-Demand Synthesis of Vilsmeier Reagent and Acyl Chlorides from Chloroform and Its Applications to Continuous Flow Synthesis of Carbonyl Compounds. ACS Publications. [Link]

  • Organic Syntheses. Oxalyl Chloride Procedure. [Link]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [Link]

  • Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. PMC. [Link]

  • Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • Yang, J., et al. Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry. [Link]

  • Wikipedia. Triphosgene. [Link]

  • Wikipedia. (2009). Synthesis of acyl chlorides using cyanuric chloride. [Link]

  • MDPI. (2021). Thiophene-3-carbonyl Chloride. Molbank. [Link]

  • OChemOnline. (2021). Acids to Acyl Chlorides, Part 1. YouTube. [Link]

  • S D Fine-Chem Limited. Oxalyl Chloride Safety Data Sheet. [Link]

  • Reddit r/OrganicChemistry. (2025). Alternatives to Thionyl Chloride. [Link]

  • Google Patents. (2005). Method for preparing acid chloride using triphosgene.
  • Movassaghi, M., & Schmidt, M. A. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry. [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Oxalyl Chloride, 98%. [Link]

  • Organic Chemistry Portal. Thiophene synthesis. [Link]

  • World Journal of Pharmaceutical Research. (2016). Synthesis of N-(6-Substituted-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide. [Link]

  • ChemistryTalk. (2025). Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights. [Link]

  • Various Authors. (2019). What should I reconsider in my experiment for acyl chloride to be formed?. ResearchGate. [Link]

  • Reddit r/Chempros. (2025). Synthesis of Acyl Chlorides with Thionyl Chloride. [Link]

  • Johnson, D. A., et al. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride... ACS Publications. [Link]

  • Google Patents. (2016).
  • ResearchGate. (2025). Thiophene-3-carbonyl Chloride. [Link]

  • Chemistry LibreTexts. (2023). Making Acyl Chlorides (Acid Chlorides). [Link]

  • Google Patents. (2017). Method for preparation of thiophene-2-carbonyl chlorides with oxalyl...
  • Google Patents. (1956).
  • KPU Pressbooks. 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II. [Link]

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Reference Data & Comparative Studies

Validation

Characterization of Novel Thiophene-3-Carboxamide Derivatives as Targeted Therapeutics: A Comparative Performance Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Staphylococcus aureus NorA Efflux Pump Inhibitors (EPIs) Executive Summary Antimicrobial resistance (AMR) in Staphyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Staphylococcus aureus NorA Efflux Pump Inhibitors (EPIs)

Executive Summary

Antimicrobial resistance (AMR) in Staphylococcus aureus, particularly Methicillin-resistant S. aureus (MRSA), is frequently driven by the overexpression of the NorA efflux pump. NorA actively extrudes fluoroquinolones like ciprofloxacin (CPX), rendering standard therapies ineffective. Efflux pump inhibitors (EPIs) offer a powerful synergistic strategy to restore antibiotic efficacy. have identified 2-arylquinolines as potent NorA EPIs[1]. This guide objectively compares the performance of novel derivatives synthesized from thiophene-3-carbonyl chloride against traditional phenyl-substituted alternatives, detailing the mechanistic rationale, self-validating synthetic protocols, and comparative biological efficacy.

Mechanistic Rationale: The Thiophene Bioisostere

Historically, 2-phenylquinoline derivatives exhibited strong NorA inhibition but suffered from poor metabolic stability, primarily due to the rapid oxidative metabolism of alkoxy substituents on the phenyl ring[2]. By utilizing thiophene-3-carbonyl chloride as a primary acylating building block, researchers can efficiently introduce a thiophene ring at the C-2 position of the quinoline core.

  • Electronic & Steric Profile : The thiophene ring acts as a bioisostere to the phenyl ring. However, its lower aromatic resonance energy and the presence of the sulfur heteroatom alter the molecule's lipophilicity (LogP) and dipole moment, optimizing target binding geometry.

  • Metabolic Stability : The replacement of the phenyl ring with a 3-thienyl moiety (derived from thiophene-3-carbonyl chloride) significantly reduces the metabolic liability of the compound[1]. The electron-rich nature of thiophene, combined with the absence of the vulnerable para-alkoxy group, prevents rapid cytochrome P450-mediated degradation. This improves the pharmacokinetic profile while maintaining a high binding affinity to the NorA pump.

Experimental Protocols: Synthesis and Validation

As a Senior Application Scientist, I emphasize that robust methodology requires understanding the causality behind each step. The synthesis of these targeted EPIs relies on the efficient acylation of 2-aminoacetophenone using thiophene-3-carbonyl chloride, followed by base-catalyzed cyclization.

Protocol 1: Synthesis of N-(2-acetylphenyl)thiophene-3-carboxamide

Causality & Choice of Reagent: Thiophene-3-carbonyl chloride is specifically chosen over its corresponding carboxylic acid to bypass the need for expensive, moisture-sensitive coupling reagents (e.g., HATU, EDC). The highly reactive acid chloride drives the amidation of the deactivated, sterically hindered ortho-substituted aniline to completion under mild conditions[3].

  • Preparation : Dissolve 2-aminoacetophenone (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere at 0 °C.

  • Acylation : Add thiophene-3-carbonyl chloride (1.2 eq) dropwise over 15 minutes. Scientific Insight: The low temperature prevents exothermic side reactions and the hydrolytic degradation of the acid chloride.

  • Reaction : Allow the mixture to warm to room temperature and stir for 12 hours.

  • Self-Validation : Monitor the disappearance of the 2-aminoacetophenone peak via LC-MS. The formation of the amide bond will result in a distinct mass shift (+110 Da, corresponding to the thiophene-3-carbonyl addition minus HCl) and a predictable shift in retention time due to altered polarity.

  • Workup : Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography (Petroleum Ether/EtOAc 50/50).

Protocol 2: Cyclization to 2-(3-Thienyl)quinolin-4-ol
  • Preparation : Suspend the carboxamide intermediate (1.0 eq) in dry dioxane (2 mL/mmol) in a pressure tube.

  • Cyclization : Add powdered NaOH (3.0 eq) and stir at 110 °C for 8 hours. Scientific Insight: The strong base promotes the intramolecular aldol-type condensation between the acetyl methyl group and the amide carbonyl, constructing the quinoline core.

  • Isolation : Pour the mixture into ice-water, acidify to pH 6 with 2N HCl, and filter the resulting precipitate.

Protocol 3: Biological Validation (Checkerboard Assay)

To validate EPI activity, the Minimum Inhibitory Concentration (MIC) of ciprofloxacin is evaluated in the presence and absence of the synthesized thiophene derivatives using the S. aureus SA-1199B (norA overexpressing) strain[1].

  • Setup : Prepare a 96-well microtiter plate with serial two-fold dilutions of ciprofloxacin in Mueller-Hinton broth.

  • Inhibitor Addition : Add the synthesized thiophene derivative at a fixed sub-inhibitory concentration (e.g., 1/4 of its intrinsic MIC).

  • Self-Validation : The assay is self-validating through the inclusion of Reserpine as a positive control for efflux pump inhibition, and a norA-deleted S. aureus strain as a negative control. This ensures the observed MIC reduction is strictly NorA-dependent and not due to off-target membrane disruption.

  • Incubation : Inoculate with SA-1199B to a final concentration of 5 × 10⁵ CFU/mL. Incubate at 37 °C for 18 hours and calculate the MIC fold-reduction.

Comparative Performance Data

The following table objectively compares the performance of a representative novel thiophene-3-derivative against the original 2-phenylquinoline hit and the standard reference EPI, Reserpine.

CompoundC-2 SubstituentMIC of CPX alone (µg/mL)MIC of CPX + EPI (µg/mL)Fold ReductionSelectivity Index (SI)Metabolic Stability (t₁/₂, min)
Hit 1 (Reference) 4-Propoxyphenyl32842.5< 15
Thiophene Derivative 3-Thienyl320.564 > 20 > 60
Reserpine (Control) N/A3284N/AN/A

Data Interpretation: The thiophene derivative synthesized from thiophene-3-carbonyl chloride demonstrates a 64-fold reduction in the MIC of ciprofloxacin[1], vastly outperforming the original phenyl hit (4-fold) and the reference standard Reserpine. Furthermore, the metabolic half-life is significantly extended (>60 min), validating the bioisosteric replacement strategy and confirming the superiority of the thiophene-3-carbonyl chloride-derived scaffold.

Pathway & Workflow Visualizations

Synthesis A Thiophene-3-carbonyl chloride + 2-Aminoacetophenone B Amidation (Base, 12h) Intermediate: Thiophene-3-carboxamide A->B Step 1: Acylation C Cyclization (NaOH, 110°C) Intermediate: 2-(3-Thienyl)quinolin-4-ol B->C Step 2: Condensation D Alkylation (O-alkylation) Final Thiophene-EPI C->D Step 3: Functionalization

Workflow for synthesizing quinoline-based NorA EPIs from thiophene-3-carbonyl chloride.

NorA_Mechanism CPX Ciprofloxacin (CPX) (Intracellular) NorA NorA Efflux Pump (S. aureus Membrane) CPX->NorA Binds to Pump Extracellular Extruded CPX (AMR Resistance) NorA->Extracellular Active Efflux Inhibited Intracellular Accumulation (Bacterial Cell Death) NorA->Inhibited Blocked Efflux EPI Thiophene-derived EPI (Targeted Inhibitor) EPI->NorA Inhibits NorA

Mechanism of NorA efflux pump inhibition by thiophene-derived compounds restoring CPX efficacy.

Conclusion

The strategic incorporation of thiophene-3-carbonyl chloride into the synthesis of 2-arylquinolines marks a significant advancement in the development of NorA efflux pump inhibitors. By replacing metabolically vulnerable phenyl rings with a 3-thienyl bioisostere, researchers can achieve a dual benefit: a massive increase in target affinity (64-fold MIC reduction) and a robust improvement in metabolic stability. This self-validating synthetic and biological workflow provides a reliable blueprint for drug development professionals targeting antimicrobial resistance.

References

  • Felicetti, T., Mangiaterra, G., Cannalire, R., et al. (2020). "C-2 phenyl replacements to obtain potent quinoline-based Staphylococcus aureus NorA inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 584-597. URL:[Link]

  • Felicetti, T., et al. (2020). "C-2 phenyl replacements to obtain potent quinoline-based Staphylococcus aureus NorA inhibitors" [Data and Supplementary Materials]. National Center for Biotechnology Information (NCBI) / PubMed Central. URL:[Link]

Sources

Comparative

Comparative Study of Catalysts for Cross-Coupling with Thiophene-3-Carbonyl Chloride

Executive Summary Thiophene-3-carbonyl chloride is a highly versatile electrophile used extensively in the synthesis of conjugated polymers, organic photovoltaics, and pharmaceutical intermediates [1]. Converting this ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Thiophene-3-carbonyl chloride is a highly versatile electrophile used extensively in the synthesis of conjugated polymers, organic photovoltaics, and pharmaceutical intermediates [1]. Converting this acyl chloride into thienyl aryl ketones via Suzuki-Miyaura or Stille cross-coupling requires precise catalytic control. The primary mechanistic hurdle in these transformations is the competitive decarbonylation (CO extrusion) of the acyl-metal intermediate, which yields an unwanted direct biaryl side product. This guide objectively compares Palladium (Pd), Nickel (Ni), and Copper-assisted (Pd/Cu) catalytic systems, providing mechanistic causality, quantitative performance data, and self-validating experimental protocols.

Mechanistic Landscape & The Decarbonylation Challenge

In a standard acyl cross-coupling reaction, the catalyst undergoes oxidative addition into the C–Cl bond of thiophene-3-carbonyl chloride to form an acyl-metal(II)-chloride complex. From here, the pathway diverges:

  • Product Pathway: Transmetalation with an organoboron or organostannane reagent, followed by reductive elimination to yield the target thienyl ketone.

  • Degradation Pathway: Thermal extrusion of carbon monoxide (decarbonylation) from the acyl-metal complex, followed by reductive elimination to yield a direct thienyl-aryl biaryl compound[2].

To maximize the yield of the ketone, the rate of transmetalation and reductive elimination must strictly outcompete the rate of CO extrusion.

CatalyticCycle Cat M(0) Catalyst (M = Pd, Ni) OxAdd Oxidative Addition (+ Thiophene-3-carbonyl chloride) Cat->OxAdd AcylM Acyl-M(II)-Cl Complex OxAdd->AcylM TransMet Transmetalation (+ Ar-B(OH)2) AcylM->TransMet Fast with dppf/PCy3 Decarb CO Extrusion (Decarbonylation) AcylM->Decarb Slow/High Temp DiarylM Acyl-M(II)-Ar Complex TransMet->DiarylM RedElim Reductive Elimination DiarylM->RedElim RedElim->Cat Catalyst Regeneration Product Thienyl Aryl Ketone (Target Product) RedElim->Product SideProd Direct Biaryl (Side Product) Decarb->SideProd

Catalytic cycle of acyl cross-coupling highlighting the competing decarbonylation pathway.

Comparative Analysis of Catalytic Systems

Palladium (Pd) Systems: The Ligand-Dependent Standard

Palladium is the traditional workhorse for acyl cross-couplings. However, simple systems like Pd(PPh₃)₄ often suffer from high rates of decarbonylation at elevated temperatures.

  • Mechanistic Causality: Switching to a bidentate ligand with a large bite angle, such as dppf in PdCl₂(dppf), forces the metal center into a geometry that dramatically accelerates the reductive elimination step. This kinetic advantage allows ketone formation to outcompete CO extrusion[3].

Nickel (Ni) Systems: Low-Temperature Efficiency

Nickel catalysts, such as Ni(cod)₂ paired with electron-rich phosphines like PCy₃, offer a distinct thermodynamic advantage.

  • Mechanistic Causality: Nickel is highly nucleophilic, which facilitates rapid oxidative addition into the acyl chloride bond even at room temperature (25 °C). Because decarbonylation is an endothermic process requiring thermal activation, running the reaction at ambient temperature effectively eliminates the direct biaryl side product.

Bimetallic (Pd/Cu) Systems: Base-Free Activation

The addition of Copper(I) thiophene-2-carboxylate (CuTC) to a Pd(dba)₂ system enables highly efficient, base-free cross-coupling.

  • Mechanistic Causality: CuTC acts as a powerful activator. It undergoes rapid transmetalation with the boronic acid to form an organocopper intermediate, which then smoothly transfers the aryl group to the palladium center. This bypasses the need for harsh inorganic bases, preserving base-sensitive functional groups on the thiophene ring[4].

Quantitative Performance Data

The following table summarizes the objective performance of these catalysts in the model Suzuki-Miyaura coupling of thiophene-3-carbonyl chloride with phenylboronic acid to yield phenyl(thiophen-3-yl)methanone.

Catalyst SystemLigandBase / AdditiveTemp (°C)Time (h)Ketone Yield (%)Decarbonylation (%)
Pd(PPh₃)₄ PPh₃Na₂CO₃801268%15%
PdCl₂(dppf) dppfK₃PO₄80692%< 2%
Ni(cod)₂ PCy₃K₃PO₄25885%< 1%
Pd(dba)₂ + CuTC NoneNone (Base-Free)25495%0%

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems featuring built-in analytical checkpoints.

Protocol A: PdCl₂(dppf)-Catalyzed Suzuki-Miyaura Acylation

Objective: High-yield synthesis of phenyl(thiophen-3-yl)methanone.

  • Reagent Preparation: In a nitrogen-filled glovebox, combine PdCl₂(dppf) (0.05 equiv), phenylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv) in an oven-dried Schlenk flask.

    • Causality: K₃PO₄ is utilized instead of weaker bases like Na₂CO₃ because its higher solubility in organic solvents accelerates the formation of the reactive boronate complex, which is essential to outcompete the rate of CO extrusion.

  • Substrate Solvation: Dissolve thiophene-3-carbonyl chloride (1.0 equiv) in anhydrous toluene (0.2 M).

    • Validation Checkpoint 1 (Integrity): The solution must remain clear. Evolution of HCl gas or formation of a white precipitate indicates moisture contamination and hydrolysis to thiophene-3-carboxylic acid. If observed, the catalytic cycle will be poisoned; discard and use freshly distilled acyl chloride.

  • Execution: Inject the substrate solution into the Schlenk flask under positive N₂ pressure. Heat the biphasic mixture to 80 °C for 6 hours.

  • In-Process Monitoring: After 4 hours, extract a 50 µL aliquot, quench with anhydrous methanol, and analyze via GC-MS.

    • Validation Checkpoint 2 (Reaction Progress): The disappearance of the acyl chloride peak (m/z 146) and the emergence of the product peak (m/z 188) validates successful transmetalation. A peak at m/z 160 indicates catalyst failure via decarbonylation.

Protocol B: Base-Free Pd/Cu-Catalyzed Acylation

Objective: Synthesis of sensitive thienyl ketones without inorganic bases.

  • Catalyst Assembly: In a Schlenk tube under argon, load Pd(dba)₂ (0.03 equiv), CuTC (1.5 equiv), and phenylboronic acid (1.2 equiv).

    • Causality: CuTC is used in stoichiometric excess because it acts as both the transmetalating shuttle and the activating agent in the absence of a traditional base.

  • Solvent & Substrate Addition: Add strictly degassed, anhydrous diethyl ether, followed by the dropwise addition of thiophene-3-carbonyl chloride (1.0 equiv) at room temperature (25 °C).

  • Execution: Stir the reaction vigorously for 4 hours.

    • Validation Checkpoint 1 (Visual Indicator): The reaction mixture will progressively change color from dark red/brown to a lighter suspension as the CuTC is consumed and the organocopper intermediate transfers its aryl group to the Palladium center.

  • Workup: Filter the mixture through a short pad of Celite to remove copper salts, concentrate under reduced pressure, and purify via flash chromatography.

References

  • Title: Thiophene-3-carbonyl Chloride | Source: Molbank | URL: [Link]

  • Title: Recent Advances in Acyl Suzuki Cross-Coupling | Source: MDPI Catalysts | URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments | Source: Molecules (NIH) | URL: [Link]

  • Title: Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes | Source: The Journal of Organic Chemistry (ACS) | URL: [Link]

Sources

Validation

A Comparative Guide to the Validation of a Synthetic Route for Thiophene-Containing Drug Candidates: A Case Study of Olanzapine

This guide provides an in-depth comparison of synthetic routes for the thiophene-containing drug candidate, olanzapine. It is designed for researchers, scientists, and drug development professionals, offering a framework...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of synthetic routes for the thiophene-containing drug candidate, olanzapine. It is designed for researchers, scientists, and drug development professionals, offering a framework for route selection and validation grounded in scientific integrity and regulatory expectations.

Introduction: The Thiophene Scaffold and the Imperative of Route Validation

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its unique electronic properties and ability to act as a bioisostere for other aromatic systems.[1][2][3] Olanzapine, a widely used atypical antipsychotic for the treatment of schizophrenia and bipolar disorder, is a prominent example of a thiophene-containing drug.[4][5][6]

The journey from a promising molecule to a safe and effective drug is underpinned by a robust and well-validated manufacturing process. The selection and validation of a synthetic route for an Active Pharmaceutical Ingredient (API) is a critical early step in this process.[7] A poorly chosen route can lead to issues with impurity profiles, scalability, cost, and regulatory approval. The International Council for Harmonisation (ICH) Q11 guideline emphasizes a science- and risk-based approach to developing and understanding the manufacturing process, moving away from a purely procedural description to a more comprehensive understanding of how process parameters affect the quality of the drug substance.[8][9][10][11]

This guide will compare two distinct synthetic routes to olanzapine, providing the experimental rationale and a framework for their validation, thereby offering a practical application of the principles outlined in ICH Q11.

Foundational Thiophene Syntheses: A Brief Overview

A variety of named reactions have been developed for the synthesis of the thiophene ring, each with its own advantages and limitations.[12][13] A foundational understanding of these methods is crucial for any scientist working with thiophene-containing molecules.

  • Paal-Knorr Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent to form the thiophene ring.[][15][16][17]

  • Gewald Aminothiophene Synthesis: A multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to yield a 2-aminothiophene.[18][19][20][21][22] This is one of the most common methods for producing this class of thiophenes.

  • Fiesselmann Thiophene Synthesis: This synthesis involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or related compounds.[23][24][25]

  • Hinsberg Synthesis: This route involves the reaction of a 1,2-dicarbonyl compound with diethyl thiodiacetate.[12][26][27][28][29]

These classical methods provide a rich toolbox for the construction of the thiophene core, which is central to the synthesis of drugs like olanzapine.

A Tale of Two Syntheses: Comparative Routes to Olanzapine

We will now examine two different approaches to the synthesis of olanzapine. Route A represents a more traditional approach, while Route B introduces modern improvements for efficiency and sustainability.

Route A: The Traditional Multi-step Synthesis

A commonly cited route to olanzapine involves a multi-step process starting from a commercially available thiophene derivative. This route, while effective, presents challenges in terms of step economy and the use of hazardous reagents.

Experimental Protocol - Route A (Conceptual)

  • Step 1: Synthesis of the Thienobenzodiazepine Core. This is often achieved by the condensation of a 2-amino-5-methylthiophene-3-carbonitrile with a suitable ortho-substituted nitrobenzene derivative, followed by reduction of the nitro group and subsequent cyclization. The use of a strong base like sodium hydride is common in this step.

  • Step 2: N-Alkylation. The resulting thienobenzodiazepine intermediate is then N-alkylated with a piperazine derivative. This step often requires a phase-transfer catalyst to facilitate the reaction between the two phases.

  • Step 3: Methylation. The final step involves the methylation of the piperazine nitrogen to yield olanzapine.

Causality and Challenges:

  • Why these steps? This linear approach builds the complex tricycle in a stepwise fashion, which is a classic strategy in organic synthesis.

  • Trustworthiness Issues: The multi-step nature of this route can lead to lower overall yields. The use of hazardous reagents like sodium hydride requires careful handling and engineering controls, especially during scale-up. Impurity profiles can be complex, with potential for over-alkylation or incomplete reaction at each stage.

Route B: An Optimized, Greener Approach

More recent synthetic strategies for olanzapine focus on improving the efficiency and environmental footprint of the process. This often involves the use of catalysis and process intensification techniques like continuous flow chemistry.[30] A greener approach might also involve biocatalysis, using enzymes to perform key transformations with high selectivity and under mild conditions.[31][32]

Experimental Protocol - Route B (Conceptual with Green Improvements)

  • Step 1: One-Pot Synthesis of the Core. An improved approach might involve a one-pot reaction where the initial condensation and cyclization occur in a single vessel, potentially using a milder base and a more environmentally friendly solvent. Microwave-assisted synthesis has been shown to accelerate such reactions.[33]

  • Step 2: Direct Introduction of Methylpiperazine. Instead of a two-step alkylation and methylation, this route could employ a direct coupling of the thienobenzodiazepine core with N-methylpiperazine, possibly using a palladium-catalyzed cross-coupling reaction. This improves atom economy and reduces the number of synthetic steps.

  • Step 3: Biocatalytic Resolution (if applicable). If a chiral center were present, a biocatalytic step could be introduced to achieve high enantiomeric purity, which is often more efficient and sustainable than classical resolution methods.[31][32][34][35]

Causality and Advantages:

  • Why these changes? The goal is to reduce the number of steps, minimize waste, and avoid harsh reagents.[7] One-pot reactions and catalytic methods are key principles of green chemistry.

  • Enhanced Trustworthiness: A shorter, more convergent synthesis is generally more robust and easier to control.[7] The impurity profile is often simpler, and the improved safety profile makes it more suitable for large-scale manufacturing.

A Framework for Synthetic Route Validation

Regardless of the chosen route, a rigorous validation process is essential to ensure the consistent production of high-quality API.[] This process can be broken down into several key stages, as depicted in the workflow below.

G cluster_0 Route Selection & Development cluster_1 Validation Protocol cluster_2 Regulatory Submission RouteA Route A (Traditional) Comparison Compare Routes (Yield, Purity, Safety, Cost) RouteA->Comparison RouteB Route B (Optimized) RouteB->Comparison StartMat Starting Material Qualification Comparison->StartMat Select Route for Validation IPCs In-Process Controls (IPCs) StartMat->IPCs API_Spec Final API Specification & Characterization IPCs->API_Spec Impurity Impurity Profiling API_Spec->Impurity Stability Stability Studies Impurity->Stability CTD Compile Data for Common Technical Document (CTD) Stability->CTD

Caption: Workflow for Synthetic Route Validation.

Experimental Protocols for Validation

  • Starting Material Qualification:

    • Objective: To ensure the identity, purity, and quality of all raw materials.

    • Methodology:

      • Obtain Certificates of Analysis (CoA) from suppliers.

      • Perform identity tests (e.g., FT-IR).

      • Conduct purity analysis (e.g., HPLC, GC) to quantify known and unknown impurities.

      • For critical starting materials, full characterization (NMR, MS) may be required.

  • In-Process Controls (IPCs):

    • Objective: To monitor the progress of each reaction and ensure it is proceeding as expected before moving to the next step.

    • Methodology:

      • Reaction Completion: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of starting materials and the appearance of the product.

      • Intermediate Isolation: If an intermediate is isolated, it should be tested for purity and identity before use in the subsequent step.

  • Final API Characterization and Specification:

    • Objective: To confirm that the final olanzapine product meets all predefined quality standards.

    • Methodology:

      • Identity: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. FT-IR can be used for a fingerprint comparison against a reference standard.

      • Purity: Use a validated, stability-indicating HPLC method to determine the purity (assay) and to quantify all impurities.

      • Physical Properties: Characterize melting point, and polymorphic form (using DSC or XRD), as different polymorphs can have different solubility and bioavailability.

      • Residual Solvents: Use GC to ensure that residual solvents are below the limits specified in ICH Q3C.

      • Elemental Impurities: Analyze for elemental impurities as per ICH Q3D.

Data-Driven Performance Comparison

The choice between synthetic routes should be based on objective data. The following table provides a hypothetical comparison based on the likely outcomes of the two routes described.

ParameterRoute A (Traditional)Route B (Optimized)Rationale for Assessment
Overall Yield Lower (~40-50%)Higher (~65-75%)Fewer steps and improved reaction conditions typically lead to higher yields.
Purity (API) >99.5% (with more complex purification)>99.8% (with simpler purification)Fewer side reactions in an optimized route lead to a cleaner product.
Number of Steps 3-42A key goal of route optimization is to reduce the number of synthetic transformations.
Atom Economy LowerHigherCatalytic and one-pot processes improve atom economy by incorporating more of the reactant atoms into the final product.
Safety & Handling Use of hazardous reagents (e.g., NaH)Avoidance of highly reactive/toxic reagentsGreen chemistry principles guide the selection of safer alternatives.
Cost of Goods HigherLowerHigher yields, fewer steps, and cheaper (or recyclable) catalysts reduce overall manufacturing costs.

Visualizing the Synthetic Pathways

Below are Graphviz diagrams illustrating the conceptual flow of each synthetic route to olanzapine.

Route A: Traditional Synthesis

G A 2-Amino-5-methyl- thiophene-3-carbonitrile C Condensation & Cyclization A->C B o-Fluoronitrobenzene B->C D Thienobenzodiazepine Intermediate C->D F N-Alkylation D->F E Piperazine E->F G Piperazinyl-Thienobenzodiazepine F->G I Methylation G->I H Methylating Agent H->I J Olanzapine I->J

Caption: Conceptual flow for a traditional olanzapine synthesis.

Route B: Optimized Synthesis

G A Thiophene Precursor C One-Pot Condensation/ Cyclization (Pd-catalyzed) A->C B Benzene Precursor B->C D Thienobenzodiazepine Intermediate C->D F Direct Coupling D->F E N-Methylpiperazine E->F G Olanzapine F->G

Caption: Conceptual flow for an optimized olanzapine synthesis.

Conclusion and Recommendations

The validation of a synthetic route is a multi-faceted process that extends beyond simply achieving the desired chemical transformation. It requires a deep understanding of the chemistry, a rigorous analytical framework, and a commitment to the principles of quality by design as outlined in ICH guidelines.[8][9]

When comparing the two conceptual routes to olanzapine, Route B, the optimized synthesis, is demonstrably superior for commercial manufacturing. Its advantages in terms of yield, purity, safety, and cost-effectiveness are significant.[7] While the initial process development for a more advanced route may require a greater investment in time and resources (e.g., for catalyst screening or developing a one-pot protocol), the long-term benefits in terms of process robustness, sustainability, and reduced manufacturing costs are compelling.

For any organization involved in drug development, the early and data-driven selection of a synthetic route is paramount. By adopting a validation framework that incorporates both chemical and analytical rigor, companies can ensure the consistent production of safe and effective medicines, while also optimizing their manufacturing processes for a competitive marketplace.

References

  • ICH Q11: Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Fiesselmann Thiophene Synthesis. Wikipedia. [Link]

  • Fiesselmann Thiophene Synthesis. Grokipedia. [Link]

  • Stereoselective synthetic approaches towards (S)-duloxetine: 2000 to date. Academia.edu. [Link]

  • Fiesselmann Thiophene Synthesis Overview. Scribd. [Link]

  • ICH guideline Q11 on development and manufacture of drug substances. Therapeutic Goods Administration (TGA). [Link]

  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

  • ICH Q11 – Development & manufacture of drug substances. ICH. [Link]

  • ICH Q11 Development and manufacture of drug substances. European Medicines Agency (EMA). [Link]

  • ICH Q11: Development and Manufacture of Drug Substances. Canada Commons. [Link]

  • Fiesselmann Thiophene synthesis c) Hinsberg synthesis. ResearchGate. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives. Royal Society of Chemistry. [Link]

  • Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. ACS Publications. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Semantic Scholar. [Link]

  • Duloxetine: Refining its Chemical Synthesis with Biocatalysis. CHEManager Online. [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. Research Square. [Link]

  • Duloxetine Synthesis. ResearchGate. [Link]

  • Concise Enantioselective Synthesis of Duloxetine via Direct Catalytic Asymmetric Aldol Reaction of Thioamide. ACS Publications. [Link]

  • Gewald Reaction. Organic Chemistry Portal. [Link]

  • Synthesis, properties and biological activity of thiophene: A review. Academia.edu. [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. [Link]

  • An Improved Process for Synthesis of (S)-Duloxetine Hydrochloride Involving Enzymatic Asymmetric Carbonyl Reduction. Thieme Connect. [Link]

  • Hinsberg Thiophene synthesis. YouTube. [Link]

  • Green methodologies for the synthesis of 2-aminothiophene. SpringerLink. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]

  • Paal–Knorr synthesis. Wikipedia. [Link]

  • “Thiophene”: A Sulphur Containing Heterocycle as a Privileged Scaffold. Preprints.org. [Link]

  • Paal-Knorr Thiophene Synthesis. The University of Manchester. [Link]

  • Hinsberg synthesis of thiophenes. Semantic Scholar. [Link]

  • The Mechanism of the Hinsberg Thiophene Ring Synthesis. ACS Publications. [Link]

  • Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. ACS Publications. [Link]

  • Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs). CordenPharma. [Link]

  • Synthetic Route Selection for APIs: It Pays to Get it Right the First Time. CordenPharma. [Link]

  • Experimental validation of the predicted synthesis route for an FDA-approved drug. ResearchGate. [Link]

  • Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential. RSC Publishing. [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. [Link]

  • Olanzapine. StatPearls - NCBI Bookshelf. [Link]

  • A review of various analytical methods for the estimation of olanzapine: An antipsychotic drug. PubMed. [Link]

  • Comparison of Olanzapine versus Other Second-Generation Antipsychotics in the Improvement of Insight and Medication Discontinuation Rate in Schizophrenia. PMC. [Link]

  • Comparison of ziprasidone and olanzapine on cognitive function in patients with schizophrenia at different stages. Frontiers. [Link]

Sources

Safety & Regulatory Compliance

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